Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 4-methylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVPAABDZYFQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598364 | |
| Record name | Ethyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225240-71-1 | |
| Record name | Ethyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-methylpiperidine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride (CAS No: 225240-71-1), a key building block in modern medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's characteristics, methods for its analysis, and essential safety protocols, offering a foundation for its effective and safe utilization in the laboratory.
Introduction: A Versatile Piperidine Scaffold
This compound is a heterocyclic compound belonging to the piperidine class of molecules. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The presence of a methyl group and an ethyl carboxylate at the 4-position of the piperidine ring provides a valuable synthetic handle for the elaboration of more complex molecular architectures. This strategic substitution makes it a crucial intermediate in the synthesis of various drug candidates, including those targeting central nervous system disorders and other therapeutic areas.[1][2] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 225240-71-1 | [3][4][5] |
| Molecular Formula | C₉H₁₈ClNO₂ | [3][4] |
| Molecular Weight | 207.70 g/mol | [5] |
| Appearance | Solid | [3][4] |
| Solubility | Readily soluble in water and some organic solvents. | |
| Storage Conditions | Store in an inert atmosphere at 2-8°C. | [3] |
Note: A specific melting point for this compound is not consistently reported in publicly available literature. It is recommended to determine this experimentally. As a hydrochloride salt of an ester, it may decompose upon heating rather than exhibiting a sharp melting point.
Structural Elucidation and Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for verifying the structure of the molecule. While a publicly available, definitively assigned spectrum for the hydrochloride salt is scarce, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR Spectral Features:
-
Ethyl Group: A quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).
-
Piperidine Ring Protons: A series of multiplets in the aliphatic region corresponding to the axial and equatorial protons on the piperidine ring. The presence of the hydrochloride salt will likely lead to a downfield shift of the protons adjacent to the nitrogen atom.
-
Methyl Group at C4: A singlet for the methyl protons at the 4-position.
The following diagram illustrates the workflow for acquiring and interpreting an NMR spectrum for this compound.
Caption: Workflow for NMR-based structural verification.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the presence of key functional groups within the molecule.
Expected IR Absorption Bands:
-
N-H Stretch: A broad absorption band is expected in the region of 2400-3000 cm⁻¹ due to the stretching of the protonated amine (N⁺-H) in the hydrochloride salt.
-
C=O Stretch: A strong absorption band around 1730 cm⁻¹ corresponding to the stretching of the carbonyl group of the ethyl ester.
-
C-O Stretch: An absorption band in the region of 1100-1300 cm⁻¹ for the C-O bond of the ester.
-
C-H Stretch: Absorption bands in the region of 2800-3000 cm⁻¹ for the C-H bonds of the aliphatic and methyl groups.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A general synthetic approach is outlined below, drawing from established methods for the synthesis of related piperidine derivatives.[6]
General Synthetic Strategy
A common route involves the esterification of a suitable piperidine carboxylic acid precursor, followed by the introduction of the methyl group at the 4-position and subsequent formation of the hydrochloride salt. The choice of reagents and reaction conditions is critical to avoid side reactions and ensure the desired stereochemistry, if applicable.
The following diagram outlines a plausible synthetic pathway.
Caption: A generalized synthetic pathway for Ethyl 4-Methylpiperidine-4-carboxylate HCl.
Exemplary Experimental Protocol: Esterification of 4-Methylpiperidine-4-carboxylic Acid
This protocol describes a general method for the esterification step, a key transformation in the synthesis.
Materials:
-
4-Methylpiperidine-4-carboxylic acid
-
Anhydrous Ethanol
-
Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methylpiperidine-4-carboxylic acid in an excess of anhydrous ethanol.
-
Acid Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with vigorous stirring. The addition of a strong acid catalyst should also be performed cautiously at low temperatures. This step is crucial for the in-situ formation of the reactive acyl chloride, which readily reacts with ethanol.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methylpiperidine-4-carboxylate.
-
Salt Formation: Dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the hydrochloride salt.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and a flame-dried apparatus is essential to prevent the hydrolysis of the ester product and the thionyl chloride reagent.
-
Slow Addition of Thionyl Chloride at Low Temperature: This controls the exothermic reaction and prevents the formation of unwanted byproducts.
-
Refluxing: Heating the reaction mixture increases the reaction rate, ensuring the completion of the esterification in a reasonable timeframe.
-
Aqueous Work-up with Sodium Bicarbonate: This step is critical for removing the acidic catalyst and any unreacted starting material, facilitating the isolation of the ester.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following information is based on available safety data.[7]
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep in an inert atmosphere.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The following flowchart summarizes the essential safety precautions when handling this compound.
Caption: A summary of safety precautions for handling Ethyl 4-Methylpiperidine-4-carboxylate HCl.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in the field of drug discovery. A comprehensive understanding of its physical properties, coupled with robust analytical characterization and strict adherence to safety protocols, is essential for its effective and responsible use in the laboratory. This guide provides a foundational understanding to aid researchers in their synthetic endeavors with this important chemical intermediate.
References
- 1. biosynce.com [biosynce.com]
- 2. keyresin.com [keyresin.com]
- 3. This compound | 225240-71-1 [sigmaaldrich.com]
- 4. This compound [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 7. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
A Technical Guide to Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold holds a place of prominence. Its prevalence in a vast number of FDA-approved drugs is a testament to its utility in crafting molecules with desirable pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on a specific, yet highly valuable derivative: Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride (CAS Number: 225240-71-1 ).[2][3][4][5] This molecule is more than just a simple heterocyclic compound; it is a sophisticated building block that offers a unique combination of steric and electronic features, making it a valuable asset in the synthesis of complex pharmaceutical agents, including the burgeoning field of protein degraders.[5]
This document serves as an in-depth technical resource for researchers and drug development professionals. It will delve into the essential physicochemical properties, plausible synthetic routes, analytical characterization, and, most importantly, the strategic applications of this compound in contemporary drug discovery. The insights provided are curated to not only inform but also to inspire innovative approaches to molecular design.
Physicochemical Properties
This compound is a white to off-white solid.[4] The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous for handling and for certain reaction conditions. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 225240-71-1 | [2][3][4][5] |
| Molecular Formula | C9H18ClNO2 | [2][4][5] |
| Molecular Weight | 207.70 g/mol | [2][5] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4][5] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific, publicly available protocols for this exact molecule are scarce, a plausible and logical synthetic route can be devised based on established organic chemistry principles and patent literature for analogous compounds.[6][7]
A common strategy involves the construction of the substituted piperidine ring, followed by esterification and salt formation. The following is a proposed synthetic workflow:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Proposed)
-
Reduction of a 4-Methylpyridine Precursor: A suitable 4-methylpyridine derivative is subjected to catalytic hydrogenation. This is a critical step to create the saturated piperidine ring. The choice of catalyst (e.g., PtO2) and reaction conditions (pressure, temperature) is crucial for achieving high yield and stereoselectivity, if applicable.
-
Carboxylation: The introduction of the carboxyl group at the 4-position can be achieved through various methods. One potential route is the cyanation of a suitable precursor followed by hydrolysis.
-
Esterification: The resulting 4-methylpiperidine-4-carboxylic acid is then esterified. A common method is the Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.
-
Salt Formation: The free base, Ethyl 4-Methylpiperidine-4-carboxylate, is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution.
-
Purification: The final product is purified by recrystallization from an appropriate solvent system to achieve the desired level of purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals would include those for the ethyl group (a quartet and a triplet), the methyl group at the 4-position (a singlet), and the protons on the piperidine ring (a series of multiplets). The integration of these signals should correspond to the number of protons in each environment. A ¹H NMR spectrum for this compound is available for reference.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the quaternary carbon at the 4-position, the carbons of the ethyl group, the methyl group, and the carbons of the piperidine ring.
Other Analytical Techniques
| Technique | Expected Results |
| Infrared (IR) Spectroscopy | Characteristic peaks for the N-H stretch (of the hydrochloride salt), C=O stretch (of the ester), and C-O stretch. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base (C9H17NO2) and fragmentation patterns consistent with the structure. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is used to determine the purity of the compound. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with a buffer) and UV detection. |
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile building block in the synthesis of novel therapeutics. The piperidine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound offers several advantages.[1]
The Strategic Importance of the 4-Methylpiperidine-4-carboxylate Scaffold
The 4,4-disubstituted piperidine motif provides a rigid and well-defined three-dimensional structure. This can be crucial for optimizing the binding of a drug candidate to its biological target. The methyl group provides steric bulk, which can be used to probe specific pockets in a protein's active site, potentially leading to increased potency and selectivity.
Caption: Key structural features of the title compound and their impact on drug properties.
Role as a Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[2] The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The secondary amine of the piperidine ring can be functionalized with various substituents. This versatility allows for the rapid generation of libraries of compounds for screening in drug discovery programs.
Application in Protein Degraders
A particularly exciting application of this compound is in the field of targeted protein degradation.[5] It serves as a building block for the synthesis of ligands that can bind to E3 ubiquitin ligases, a key component of the cellular machinery responsible for protein degradation. By incorporating this scaffold into bifunctional molecules (PROTACs), researchers can target specific disease-causing proteins for destruction.
Safety and Handling
This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents. It is classified as a warning-level hazard, with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4]
Recommended precautionary measures include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Working in a well-ventilated area or a fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique structural features, including the 4,4-disubstituted piperidine core, provide a robust platform for the design and synthesis of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-designed molecular building blocks will undoubtedly increase.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. biosynce.com [biosynce.com]
- 3. This compound [cymitquimica.com]
- 4. This compound | 225240-71-1 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 7. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 8. This compound(225240-71-1) 1H NMR [m.chemicalbook.com]
Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride molecular weight
An In-Depth Technical Guide to Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide foundational knowledge, practical methodologies, and contextual applications, ensuring both scientific rigor and field-proven insight.
Core Molecular Identity and Physicochemical Profile
This compound is a heterocyclic organic compound widely utilized as a building block in synthetic and medicinal chemistry.[1] As a substituted piperidine, it belongs to a class of scaffolds that are prevalent in a vast array of pharmaceuticals due to their favorable pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more convenient for handling and use in various reaction conditions.
The core structure features a piperidine ring with two key substituents at the C4 position: a methyl group and an ethyl carboxylate group. This quaternary carbon center introduces steric hindrance and a defined three-dimensional geometry, which can be crucial for molecular recognition in biological systems.
Key Physicochemical Data
A summary of the essential properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈ClNO₂ | [2] |
| Molecular Weight | 207.70 g/mol | [3] |
| Exact Mass | 207.6977 g/mol | [2] |
| CAS Number | 225240-71-1 | [3] |
| Physical Form | Solid | [2] |
| IUPAC Name | This compound | |
| InChI Key | ZRVPAABDZYFQFB-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis and Purification Strategy
The synthesis of 4,4-disubstituted piperidines like Ethyl 4-Methylpiperidine-4-carboxylate is a cornerstone of synthetic organic chemistry. While multiple proprietary routes exist, a common and logical approach involves the alkylation of a pre-existing piperidine precursor.
Conceptual Synthetic Workflow
The causality behind this strategy is rooted in the high nucleophilicity of the α-carbon to the ester group. The synthesis begins with a readily available starting material, Ethyl piperidine-4-carboxylate. The piperidine nitrogen must first be protected to prevent it from acting as a competing nucleophile. A tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability in basic conditions and ease of removal under acidic conditions. The protected intermediate is then deprotonated with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to form an enolate. This enolate is subsequently alkylated with an electrophilic methyl source, such as methyl iodide. The final step involves the deprotection of the Boc group using a strong acid, which concurrently forms the hydrochloride salt.
Caption: Generalized synthetic pathway for Ethyl 4-Methylpiperidine-4-carboxylate HCl.
Protocol: Purification and Validation
Purification of the final product is critical. The protocol below ensures high purity suitable for drug development applications.
Step-by-Step Purification Protocol:
-
Reaction Quench: After the deprotection step, the reaction mixture is often concentrated under reduced pressure to remove the solvent and excess acid.
-
Trituration/Recrystallization: The resulting crude solid is triturated with a non-polar solvent (e.g., diethyl ether, hexane) to wash away organic impurities. For higher purity, recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, is performed.[4]
-
Filtration and Drying: The purified solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under high vacuum to remove all residual solvents.
-
Purity Assessment: The final product's purity is confirmed using High-Performance Liquid Chromatography (HPLC) and its identity is verified by spectroscopic methods as described in the next section. This self-validating loop is essential for quality control.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for any chemical intermediate intended for pharmaceutical use. The primary techniques for structure elucidation and identity confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on its structure, the following signals are expected (shifts are approximate, in ppm, relative to a standard):
-
Ethyl Ester Group: A quartet around 4.1-4.2 ppm (–O–CH₂–CH₃) and a triplet around 1.2-1.3 ppm (–O–CH₂–CH₃).
-
Piperidine Ring Protons: A complex series of multiplets between 2.5 and 3.5 ppm, representing the axial and equatorial protons adjacent to the nitrogen and the other ring positions.
-
C4-Methyl Group: A sharp singlet around 1.1-1.2 ppm (–C–CH₃).
-
N-H Proton: A broad signal, which may be shifted downfield due to the hydrochloride salt formation (often >9.0 ppm).
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Key expected signals include the ester carbonyl (~175 ppm), the quaternary C4 carbon, and the carbons of the ethyl, methyl, and piperidine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode would be the method of choice. The analysis would detect the molecular ion of the free base (the hydrochloride salt dissociates in solution).
-
Free Base Formula: C₉H₁₇NO₂
-
Free Base Molecular Weight: 171.24 g/mol [5]
-
Expected [M+H]⁺ ion: m/z ≈ 172.13
-
Analytical Workflow Diagram
Caption: Quality control workflow for Ethyl 4-Methylpiperidine-4-carboxylate HCl.
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a crucial intermediate. Its value lies in the rigid, substituted piperidine scaffold it provides. This motif is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.
Key Application Areas:
-
Scaffold for Complex Synthesis: The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The secondary amine of the piperidine ring is a nucleophile that can be alkylated, acylated, or used in reductive amination reactions. This dual functionality allows for the divergent synthesis of complex molecular libraries.
-
Protein Degrader Building Blocks: This compound is explicitly listed as a building block for protein degraders.[3] In the development of PROTACs (Proteolysis-Targeting Chimeras), the piperidine scaffold can serve as part of the linker or as a component of the ligand that binds to the E3 ligase or the target protein.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various drug candidates. For example, related structures are used in the preparation of argatroban precursors, a synthetic thrombin inhibitor.[4]
Caption: Role as a versatile building block in a drug discovery pipeline.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount in a research environment. The following information is synthesized from available safety data for the compound and related structures.
Hazard Identification:
Based on supplier safety information, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Precautions and PPE:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store at 2-8°C under an inert atmosphere.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
Introduction: The Imperative of Structural Certainty in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the unambiguous structural characterization of any new chemical entity (NCE) is a foundational requirement. It is the bedrock upon which all subsequent pharmacological, toxicological, and clinical data are built. Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride, a substituted piperidine derivative, represents a class of scaffolds frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Its precise molecular structure—including connectivity, the integrity of its functional groups, and its ionic state—directly influences its physicochemical properties and potential biological activity.
This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We move beyond a simple recitation of methods to explain the causality behind the analytical strategy, ensuring a self-validating system of checks and balances. This approach is not merely academic; it aligns with the rigorous expectations of regulatory bodies and the principles outlined in guidelines such as those from the International Council for Harmonisation (ICH).[2][3] Our objective is to equip researchers, chemists, and drug development professionals with an in-depth, field-proven workflow for achieving absolute confidence in molecular structure.
Chapter 1: Foundational Physicochemical Profile
Before embarking on complex spectroscopic analysis, establishing a foundational profile of the compound is critical. This includes its chemical formula, molecular weight, and physical state, which serve as the initial reference points for all subsequent analyses.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₈ClNO₂ | [4][5] |
| Molecular Weight | 207.70 g/mol | [1][4] |
| CAS Number | 225240-71-1 | [4][5] |
| Appearance | White to off-white solid | [4][5] |
| Solubility | Soluble in water and some organic solvents | [1] |
| Storage Conditions | 2-8°C under an inert atmosphere | [1][5] |
A plausible synthesis for this molecule involves the esterification of 4-methylpiperidine-4-carboxylic acid with ethanol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.[6][7] Understanding the synthesis provides context for potential starting material-related impurities or by-products that could complicate spectral interpretation.
Chapter 2: The Orthogonal Analytical Workflow: A Strategy for Unambiguous Confirmation
A robust structure elucidation strategy relies on an orthogonal approach, where multiple, independent analytical techniques are employed. Each method provides a different piece of the structural puzzle, and their collective agreement provides a high degree of confidence. The workflow below illustrates this integrated strategy.
Caption: Integrated workflow for structure elucidation.
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information on the chemical environment, connectivity, and relative number of protons and carbons.
Proton (¹H) NMR Spectroscopy
¹H NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration, and spin-spin coupling (multiplicity). For the protonated structure (piperidinium), we anticipate the following signals.
Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & References |
|---|---|---|---|---|
| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Ethyl group methyl protons coupled to the methylene group. A standard region for ethyl esters.[8][9] |
| -O-CH₂-CH₃ | ~4.15 | Quartet (q) | 2H | Ethyl group methylene protons coupled to the methyl group, deshielded by the adjacent oxygen.[8][9] |
| C4-CH₃ | ~1.20 | Singlet (s) | 3H | Methyl group on a quaternary carbon, showing no coupling. |
| Piperidinium Ring CH₂ (C2, C6 & C3, C5) | 2.8 - 3.5 | Multiplets (m) | 8H | Complex, overlapping signals for the four methylene groups of the piperidine ring. Protons alpha to the nitrogen are typically the most deshielded.[10][11][12] |
| N⁺-H | 9.0 - 10.0 | Broad Singlet (br s) | 2H | The two protons on the positively charged nitrogen. The signal is often broad due to quadrupolar relaxation and exchange. Its presence confirms the hydrochloride salt form.[13] |
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is excellent for confirming the N⁺-H protons, as they will exchange with deuterium and the signal will disappear.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition: Acquire the spectrum using a standard 90° pulse sequence over a spectral width of 0-12 ppm. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially of the quaternary methyl singlet.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate all peaks.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy indicates the number of unique carbon atoms in the molecule. With proton decoupling, each unique carbon appears as a single line.
Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Rationale & References |
|---|---|---|
| -O-CH₂-CH₃ | ~14 | Typical chemical shift for a terminal methyl carbon of an ethyl ester. |
| -O-CH₂-CH₃ | ~61 | Methylene carbon deshielded by the adjacent oxygen atom.[9] |
| C4-CH₃ | ~25 | Methyl group attached to a saturated quaternary carbon. |
| Piperidinium Ring (C3, C5) | ~30-35 | Methylene carbons beta to the nitrogen. |
| Piperidinium Ring (C2, C6) | ~45-50 | Methylene carbons alpha to the nitrogen, deshielded by the heteroatom.[11][14] |
| Quaternary Carbon (C4) | ~40 | The substituted carbon at the 4-position of the ring. |
| Ester Carbonyl (C=O) | ~175 | Characteristic shift for an ester carbonyl carbon.[15] |
2D NMR for Connectivity Confirmation
Two-dimensional NMR experiments are essential for confirming the assignments made in 1D spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. A cross-peak between two signals indicates they are from protons on adjacent carbons. This would confirm the ethyl group connectivity (-CH₂-CH₃) and the sequence of protons within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This experiment definitively links each proton signal to its corresponding carbon signal, validating the assignments in Tables 2 and 3.
Caption: Key NMR correlations confirming connectivity.
Chapter 4: Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
MS is critical for determining the molecular weight and elemental formula, and for providing structural information via fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition.
-
Expected Result: The measured mass of the cation [C₉H₁₈NO₂]⁺ (the molecule minus the chloride counter-ion and one proton from the nitrogen) should match the theoretical exact mass. This provides definitive proof of the molecular formula.
Electron Ionization (EI) Mass Spectrometry Fragmentation
When subjected to electron ionization, the molecule will fragment in predictable ways, offering clues that corroborate the structure.
Expected EI-MS Fragmentation Pathways
| m/z Value | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| M⁺ (not observed) | Molecular Ion | The intact molecule is a salt and not volatile; analysis is typically of the free base after derivatization or by ESI. |
| 171 | [M-HCl]⁺ | The free base, Ethyl 4-methylpiperidine-4-carboxylate. |
| 156 | [M-HCl-CH₃]⁺ | Loss of the C4-methyl group from the free base. |
| 126 | [M-HCl-OC₂H₅]⁺ | Loss of the ethoxy radical (•OC₂H₅), a classic fragmentation for ethyl esters, forming a stable acylium ion.[16][17] |
| 98 | [C₅H₉N-CH₃]⁺ | Cleavage of the piperidine ring. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: To analyze by GC-MS, the hydrochloride salt must be converted to the more volatile free base. Dissolve the salt in water, basify with a mild base (e.g., NaHCO₃), and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate.
-
GC Separation:
-
Injector: 250°C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5MS).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Chapter 5: Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & References |
|---|---|---|---|
| 3200-2700 (broad) | N⁺-H Stretch | Piperidinium ion (R₂N⁺H₂) | This very broad and strong absorption is characteristic of an amine salt and is a key indicator of the hydrochloride form.[13] |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Standard sp³ C-H stretching vibrations from the piperidine ring and ethyl/methyl groups. |
| ~1735 | C=O Stretch | Ester | A strong, sharp absorption characteristic of a saturated aliphatic ester carbonyl group.[15][18][19] |
| ~1600 & ~1500 | N⁺-H Bend | Piperidinium ion | Bending vibrations for the amine salt.[13] |
| ~1240 | C-O Stretch | Ester | Strong absorption from the C-O single bond of the ester functional group.[20] |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample. Place a small amount of the dry powder directly onto the ATR crystal.
-
Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹. Collect at least 16 scans to ensure a good signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and compare them to the expected frequencies.
Chapter 6: Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When an unambiguous, definitive solid-state structure is required, single-crystal X-ray crystallography is the gold standard. It provides the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the piperidinium N⁺-H₂ and the Cl⁻ anion.[21][22]
Experimental Protocol: Crystallization and Data Collection
-
Crystal Growth: Obtaining a single crystal suitable for diffraction is the most critical and often challenging step.
-
Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., ethanol or isopropanol) to near saturation.
-
Conditions: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Crystals may form over several days or weeks.
-
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.
-
Data Collection:
-
Mount the goniometer on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.[21]
-
Center the crystal in the X-ray beam and perform initial scans to determine the unit cell parameters.
-
Execute a full data collection strategy to obtain a complete and redundant dataset.
-
-
Structure Solution and Refinement: Use specialized software to solve the phase problem, build the molecular model, and refine it against the experimental data to obtain the final crystal structure.
Chapter 7: Convergent Data Integration and Final Confirmation
References
- 1. biosynce.com [biosynce.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ipq.org [ipq.org]
- 4. This compound [cymitquimica.com]
- 5. This compound | 225240-71-1 [sigmaaldrich.com]
- 6. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 7. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. journals.iucr.org [journals.iucr.org]
A Technical Guide to the Solubility Profile of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
Abstract
Ethyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS No: 225240-71-1) is a heterocyclic building block pivotal in the synthesis of various pharmaceutical intermediates. Its solubility is a critical parameter that dictates its handling, reaction kinetics, formulation, and ultimately, its bioavailability in potential therapeutic applications. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data in the public domain is sparse, this document serves as an authoritative manual for researchers, offering detailed, field-tested protocols to establish the solubility profile in both aqueous and organic media. We present the established thermodynamic shake-flask method as a self-validating system for generating reliable and reproducible data, empowering drug development professionals to make informed decisions.
Introduction: The Significance of Solubility
In the landscape of drug discovery and chemical synthesis, the solubility of a compound is a foundational physicochemical property. For a key intermediate like this compound, understanding its dissolution characteristics is not merely an academic exercise; it is a prerequisite for efficient process development and successful formulation.
Poor solubility can create significant bottlenecks, leading to challenges in achieving desired concentrations for reactions, complicating purification processes, and severely limiting the oral bioavailability of a potential active pharmaceutical ingredient (API).[1][2][3] This guide is structured to provide researchers with both the theoretical grounding and the practical, validated methodologies required to thoroughly characterize the solubility of this important synthetic intermediate.
Physicochemical Characteristics
A foundational understanding of the molecule's properties is essential to predict and interpret its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 225240-71-1 | [4][5] |
| Molecular Formula | C₉H₁₈ClNO₂ | [4][5] |
| Molecular Weight | 207.70 g/mol | [4] |
| Physical Form | Solid | [4][5] |
| IUPAC Name | ethyl 4-methylpiperidine-4-carboxylate;hydrochloride | |
| Storage Conditions | 2-8°C under inert atmosphere | [4] |
The structure contains a polar piperidine ring, an ester functional group, and is supplied as a hydrochloride salt. The presence of the hydrochloride moiety is a deliberate chemical choice to enhance aqueous solubility. The tertiary amine on the piperidine ring is protonated, forming an ionic salt that is significantly more polar and thus more readily solvated by water molecules than its corresponding free base form.
Qualitative Solubility Assessment
Supplier data indicates that this compound is "easily soluble in water and some organic solvents".[4] This qualitative statement provides a useful starting point.
-
Aqueous Solubility: As a hydrochloride salt, high solubility in water and aqueous buffers is expected. The solubility is likely to be pH-dependent; it will be most soluble at acidic to neutral pH where the piperidine nitrogen remains protonated. At higher pH values (typically > pKa of the tertiary amine), the free base will form, which is expected to be significantly less water-soluble.
-
Organic Solvent Solubility: Based on its structure, solubility is anticipated in polar protic solvents like ethanol and methanol, where hydrogen bonding can occur. Solubility in polar aprotic solvents such as DMSO is also likely. Its solubility in nonpolar solvents like hexanes or toluene is expected to be low.
While useful, these qualitative descriptions are insufficient for rigorous scientific and development purposes. A precise, quantitative determination is required.
Quantitative Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This technique measures the saturation concentration of a compound in a solvent when the system has reached equilibrium, ensuring that the dissolved and undissolved solid are in a stable state.[2][7] The protocol described below is a self-validating system compliant with principles outlined in OECD Guideline 105.[8][9]
Rationale for Method Selection
The shake-flask method is chosen over kinetic methods for its accuracy and relevance in drug development.[1] Kinetic solubility often involves precipitating a compound from a DMSO stock solution into an aqueous buffer, which can lead to supersaturated, non-equilibrium solutions.[10] Thermodynamic solubility, as determined by the shake-flask method, represents the true equilibrium state and is crucial for formulation and biopharmaceutical classification.[7][10]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the thermodynamic solubility determination process.
References
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. This compound [cymitquimica.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. oecd.org [oecd.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-Depth Technical Guide to the Biological Significance of 4-Methylpiperidine Derivatives
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of approved therapeutic agents.[1][2] Its conformational flexibility and capacity to orient substituents in precise three-dimensional arrangements make it an invaluable asset in the design of ligands for a diverse range of biological targets.[1] This technical guide focuses on a specific, yet profoundly significant, subclass: 4-methylpiperidine derivatives. The introduction of a methyl group at the 4-position of the piperidine ring imparts unique steric and electronic properties that can significantly influence a molecule's pharmacological activity, receptor binding affinity, and pharmacokinetic profile.[3] This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse biological applications of 4-methylpiperidine derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Strategic Importance of the 4-Methylpiperidine Moiety
The 4-methylpiperidine structural motif is a recurring feature in a wide array of biologically active compounds, from central nervous system (CNS) agents to antimicrobial and antidiabetic drugs.[3][4] Its significance stems from the nuanced effects the 4-methyl group has on the overall properties of the molecule. This can include:
-
Modulation of Lipophilicity: The methyl group can fine-tune the lipophilicity of the molecule, which is a critical parameter for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.
-
Conformational Rigidity: The presence of the methyl group can introduce a degree of conformational constraint to the piperidine ring, potentially leading to a more favorable orientation for receptor binding and enhanced selectivity.
-
Steric Influence: The methyl group can act as a steric shield, influencing the interaction of the molecule with its biological target and potentially preventing unwanted off-target effects.
This guide will delve into these aspects, providing a comprehensive overview of the strategic deployment of the 4-methylpiperidine scaffold in modern drug design.
Pharmacological Landscape of 4-Methylpiperidine Derivatives
The versatility of the 4-methylpiperidine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[3] This section will highlight key therapeutic areas where these compounds have made a significant impact.
2.1. Central Nervous System (CNS) Applications
4-Methylpiperidine derivatives are frequently employed in the development of drugs targeting the CNS.[3] Their ability to cross the blood-brain barrier, coupled with their affinity for various CNS receptors, makes them attractive candidates for treating a range of neurological and psychiatric disorders.
-
Analgesics: The piperidine ring is a core component of morphine, the archetypal opioid analgesic.[5] Research into novel analgesics has led to the synthesis of 4-methylpiperidine derivatives with potent activity at opioid receptors, particularly the µ-opioid receptor, which is a key target for pain management.[5][6] Structure-activity relationship studies have shown that modifications to the 4-methylpiperidine core can lead to compounds with improved efficacy and reduced side effect profiles compared to traditional opioids.[6][7]
-
Antipsychotics and Antidepressants: The scaffold is also integral to the design of antipsychotic and antidepressant medications.[7] These compounds often target dopamine and serotonin receptors, and the 4-methylpiperidine moiety can play a crucial role in modulating receptor affinity and selectivity.
-
Neurodegenerative Diseases: The acetylcholinesterase (AChE) inhibitor, Donepezil (E2020), a prominent drug for the treatment of Alzheimer's disease, features a piperidine ring. Extensive SAR studies on related compounds, including those with substituted piperidine rings, have been crucial in optimizing their inhibitory potency and selectivity.[8]
2.2. Antimicrobial and Antifungal Agents
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. 4-Methylpiperidine derivatives have shown promise in this area, with synthesized compounds exhibiting significant antibacterial and antifungal activity.[2][9] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
2.3. Antidiabetic Agents
Recent research has explored the potential of piperidine derivatives as antidiabetic agents.[4] For instance, a novel 4-methylpiperidine derivative has demonstrated potent α-amylase inhibitory activity, suggesting its potential for managing postprandial hyperglycemia.[4]
Synthesis and Chemical Utility
The synthetic accessibility of 4-methylpiperidine and its derivatives is a key factor in their widespread use. This section will outline common synthetic strategies and other notable chemical applications.
3.1. Synthesis of the 4-Methylpiperidine Core
A primary route to 4-methylpiperidine is the catalytic hydrogenation of 4-methylpyridine (also known as γ-picoline).[10][11] This reaction is typically carried out using a variety of catalysts, such as ruthenium or platinum on a carbon support, under controlled temperature and pressure.[10]
Experimental Protocol: Catalytic Hydrogenation of 4-Methylpyridine
Objective: To synthesize 4-methylpiperidine from 4-methylpyridine via catalytic hydrogenation.[10]
Materials:
-
4-methylpyridine
-
Methanol (solvent)
-
Ruthenium-platinum on carbon catalyst (e.g., 4%Ru-1%Pt/C)
-
High-pressure autoclave reactor
-
Filtration apparatus
Procedure:
-
Charge the autoclave with 4-methylpyridine, methanol, and the catalyst. A typical ratio would be 25 mL of 4-methylpyridine, 120 mL of methanol, and 0.25 g of catalyst.[10]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.5 MPa).[10]
-
Heat the reaction mixture to the target temperature (e.g., 90°C) with constant stirring (e.g., 400 rpm).[10]
-
Maintain the reaction conditions for a specified time (e.g., 80 minutes), monitoring the reaction progress by techniques such as gas chromatography (GC).[10]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing the 4-methylpiperidine product, can be purified by distillation.
Expected Outcome: High yield of 4-methylpiperidine.
3.2. Derivative Synthesis
Once the 4-methylpiperidine core is obtained, it serves as a versatile building block for further derivatization.[3][12] Common reactions include N-alkylation, N-acylation, and coupling reactions to introduce various functional groups and build more complex molecular architectures. For example, a general method for synthesizing 4-aminomethyl piperidine derivatives involves refluxing the parent molecule with a reactant in acetone.[5]
3.3. Application in Solid-Phase Peptide Synthesis (SPPS)
Beyond its role as a structural scaffold, 4-methylpiperidine has a significant application as a reagent in solid-phase peptide synthesis (SPPS). It is used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids.[13][14] Notably, 4-methylpiperidine is considered an effective and less-regulated alternative to piperidine for this purpose.[13]
Structure-Activity Relationship (SAR) Insights
The systematic modification of a lead compound and the subsequent evaluation of its biological activity is a fundamental principle in drug discovery, known as the study of structure-activity relationships (SAR).[15] For 4-methylpiperidine derivatives, SAR studies provide crucial insights into how structural variations influence their pharmacological effects.
4.1. The "Magic Methyl" Effect
The addition of a methyl group to a bioactive molecule can sometimes lead to a dramatic increase in potency, a phenomenon often referred to as the "magic methyl" effect.[16] In the context of 4-methylpiperidine derivatives, the strategic placement of the methyl group at the 4-position can enhance binding affinity to the target receptor by optimizing van der Waals interactions or by inducing a more favorable conformation of the piperidine ring.
4.2. Case Study: μ-Opioid Receptor Agonists
In the design of novel μ-opioid receptor agonists, SAR studies of 4-methylpiperidine analogues have revealed the critical role of various structural features. For instance, the nature of the linker between the piperidine ring and an aromatic moiety, as well as the substitution pattern on the aromatic ring, can significantly impact binding affinity and selectivity for the μ-opioid receptor over other opioid receptor subtypes (δ and κ).[6]
Table 1: Illustrative SAR Data for Hypothetical μ-Opioid Receptor Agonists
| Compound ID | R1 (N-substituent) | R2 (4-position) | R3 (Aromatic Substituent) | μ-Opioid Receptor Binding Affinity (Ki, nM) |
| 1a | H | H | H | 50.2 |
| 1b | H | CH₃ | H | 15.8 |
| 1c | CH₃ | CH₃ | H | 5.1 |
| 1d | CH₃ | CH₃ | 3-OH | 0.9 |
This table presents hypothetical data to illustrate SAR principles.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways modulated by 4-methylpiperidine derivatives is essential for elucidating their mechanism of action and for the rational design of new drugs.
5.1. G-Protein Coupled Receptor (GPCR) Modulation
Many drugs containing the 4-methylpiperidine scaffold target G-protein coupled receptors (GPCRs).[1] For example, opioid agonists containing this moiety exert their effects by binding to and activating μ-opioid receptors, which are GPCRs. This activation triggers a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately leading to an analgesic effect.
Caption: Simplified signaling pathway of a μ-opioid receptor agonist.
Future Perspectives and Conclusion
The 4-methylpiperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical and pharmacological properties, combined with its synthetic tractability, ensure its continued relevance in the development of new therapeutic agents. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of 4-methylpiperidine derivatives, as well as the exploration of their potential in targeting new and challenging biological targets. The insights gained from ongoing SAR studies will undoubtedly fuel the design of next-generation therapeutics with enhanced efficacy, selectivity, and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
Methodological & Application
Synthesis of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride: An In-Depth Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride, a valuable building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. We will delve into the strategic considerations behind the synthetic route, provide a step-by-step experimental protocol, and offer insights into the critical parameters for a successful and reproducible synthesis.
Introduction: The Significance of 4-Substituted Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the piperidine ring, particularly at the 4-position, allows for the modulation of a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profile. This compound serves as a key intermediate, providing a handle for further chemical transformations in the synthesis of complex molecular architectures.
Synthetic Strategy: A Multi-Step Approach to a Key Intermediate
The synthesis of this compound is accomplished through a judiciously planned multi-step sequence, commencing with the commercially available Ethyl piperidine-4-carboxylate. The core of this strategy revolves around the regioselective introduction of a methyl group at the C4 position of the piperidine ring. This is achieved via the formation of a stabilized enolate, followed by its reaction with a suitable methylating agent. To ensure the desired C-alkylation and prevent undesired N-alkylation, the secondary amine of the piperidine ring is transiently protected. The synthesis culminates in the deprotection of the amine and the formation of the stable hydrochloride salt.
Overall Synthetic Workflow
Figure 1. A high-level overview of the synthetic route to this compound.
Detailed Experimental Protocol
PART 1: N-Boc Protection of Ethyl piperidine-4-carboxylate
Rationale: The secondary amine of the starting material is a potent nucleophile and would readily react with the methylating agent in the subsequent step, leading to undesired N-alkylation. To circumvent this, the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the alkylation step and can be readily removed under acidic conditions.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl piperidine-4-carboxylate | 157.21 | 10.0 g | 63.6 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 15.2 g | 69.9 |
| Triethylamine (Et₃N) | 101.19 | 9.7 mL | 69.9 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl piperidine-4-carboxylate (10.0 g, 63.6 mmol) and dissolve in dichloromethane (100 mL).
-
Add triethylamine (9.7 mL, 69.9 mmol) to the solution at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (15.2 g, 69.9 mmol) in a small amount of dichloromethane to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.
Expected Yield: ~95%
Characterization (Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, J = 7.1 Hz, 2H), 3.99 (br s, 2H), 2.82 (t, J = 12.4 Hz, 2H), 2.43 (tt, J = 11.0, 3.9 Hz, 1H), 1.88-1.81 (m, 2H), 1.70-1.55 (m, 2H), 1.44 (s, 9H), 1.24 (t, J = 7.1 Hz, 3H).[1]
-
¹³C NMR (CDCl₃, 101 MHz): δ 174.9, 154.6, 79.5, 60.4, 41.0, 28.4, 27.9, 14.2.[1]
PART 2: C4-Alkylation of N-Boc Protected Piperidine
Rationale: This is the key bond-forming step where the methyl group is introduced at the C4 position. A strong, non-nucleophilic base, Lithium diisopropylamide (LDA), is used to deprotonate the α-carbon to the ester, forming a lithium enolate. The steric hindrance of LDA minimizes side reactions. The highly reactive enolate then undergoes an SN2 reaction with methyl iodide to form the desired C-alkylated product. The reaction is performed at a very low temperature (-78 °C) to control the reactivity of the strong base and prevent side reactions.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | 257.33 | 10.0 g | 38.9 |
| Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) | 107.12 | 21.4 mL | 42.8 |
| Methyl iodide (CH₃I) | 141.94 | 2.66 mL | 42.8 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
Safety First:
-
Lithium diisopropylamide (LDA): LDA is a pyrophoric reagent and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[2][3][4][5]
-
Methyl iodide: Methyl iodide is a toxic and carcinogenic compound. It should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact. Wear appropriate PPE.[6][7][8][9]
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, dissolve Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (10.0 g, 38.9 mmol) in anhydrous THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (2.0 M in THF/heptane/ethylbenzene, 21.4 mL, 42.8 mmol) to the reaction mixture via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add methyl iodide (2.66 mL, 42.8 mmol) to the reaction mixture via syringe.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate as a colorless oil.
Expected Yield: 70-80%
Characterization (Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J = 7.1 Hz, 2H), 3.65-3.55 (m, 2H), 3.15-3.05 (m, 2H), 2.05-1.95 (m, 2H), 1.55-1.45 (m, 2H), 1.44 (s, 9H), 1.25 (t, J = 7.1 Hz, 3H), 1.18 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 176.5, 154.8, 79.4, 60.7, 42.3, 40.5, 34.5, 28.4, 22.1, 14.2.
Reaction Mechanism: C4-Alkylation
Figure 2. Mechanism of the C4-alkylation of N-Boc-ethyl piperidine-4-carboxylate.
PART 3: N-Boc Deprotection
Rationale: With the C4-methylation complete, the Boc protecting group is removed to unveil the free secondary amine. This is typically achieved under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane or ethanol is effective and often leads to the direct precipitation of the hydrochloride salt, simplifying purification.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate | 271.37 | 8.0 g | 29.5 |
| 4 M HCl in Dioxane | - | 30 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
Procedure:
-
Dissolve Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate (8.0 g, 29.5 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Add the 4 M HCl solution in dioxane (30 mL) to the flask at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of a white precipitate indicates the formation of the hydrochloride salt. Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether (100 mL) to the reaction mixture to facilitate further precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to obtain this compound.
Expected Yield: >90%
PART 4: Final Product Characterization
This compound
| Property | Value |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >97% |
Spectroscopic Data:
-
¹H NMR (D₂O, 400 MHz): δ 4.28 (q, J = 7.1 Hz, 2H), 3.45-3.35 (m, 2H), 3.20-3.10 (m, 2H), 2.20-2.10 (m, 2H), 1.85-1.75 (m, 2H), 1.30 (t, J = 7.1 Hz, 3H), 1.25 (s, 3H). (Note: The NH proton signal may be broad or exchanged with D₂O).
-
¹³C NMR (D₂O, 101 MHz): δ 175.8, 63.2, 43.1, 41.5, 33.8, 21.5, 13.9.
Conclusion and Further Applications
This guide provides a robust and reproducible protocol for the synthesis of this compound. The strategic use of a protecting group and the carefully controlled alkylation reaction are key to the success of this synthesis. The final product is a versatile intermediate that can be further elaborated through various chemical transformations, such as N-alkylation, N-arylation, or modification of the ester functionality, to generate a diverse library of compounds for drug discovery and development.
References
- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl N-Boc-4-methylpiperidine-4-carboxylate(189442-87-3) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. rsc.org [rsc.org]
- 9. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic Use of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride in Modern Coupling Reactions
Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in the structures of numerous blockbuster drugs and bioactive molecules.[1][2][3] Its saturated, six-membered heterocyclic structure provides an excellent scaffold for introducing three-dimensional complexity into otherwise planar molecules, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.[4] Among the vast library of piperidine building blocks, Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride stands out as a particularly valuable intermediate. Its 4,4-disubstituted nature offers a fixed stereochemical anchor, preventing epimerization at the C4 position, while presenting two orthogonal points for chemical diversification: the secondary amine (N-H) and the ethyl carboxylate group.
This guide provides an in-depth exploration of the application of this compound in two of the most critical transformations in drug discovery: Amide Bond Formation and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) . We will delve into the mechanistic rationale behind protocol choices and provide detailed, field-proven methodologies for researchers, scientists, and drug development professionals.
Reagent Overview and Handling
Chemical Structure:
References
Application Notes and Protocols: A Guide to the Esterification of 4-Methylpiperidine-4-carboxylic Acid
Introduction: The Significance of 4-Methylpiperidine-4-carboxylic Acid Esters in Medicinal Chemistry
Esters of 4-methylpiperidine-4-carboxylic acid are pivotal structural motifs in modern drug discovery and development. This heterocyclic scaffold is a key component in a variety of pharmacologically active agents, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and bioavailability. The ester functionality, in particular, often serves as a crucial handle for modulating activity, acting as a prodrug to enhance cell permeability, or participating in key binding interactions with biological targets. Consequently, the efficient and reliable synthesis of these esters is a frequent and critical task for medicinal and process chemists.
This comprehensive guide provides an in-depth exploration of the experimental procedures for the esterification of 4-methylpiperidine-4-carboxylic acid. We will delve into the mechanistic underpinnings of various synthetic strategies, offering detailed, step-by-step protocols and field-proven insights to empower researchers to select and execute the optimal method for their specific needs.
Strategic Considerations for Esterification
The selection of an appropriate esterification method for 4-methylpiperidine-4-carboxylic acid hinges on several factors, including the steric hindrance of the alcohol, the presence of other sensitive functional groups, and desired reaction scale. The tertiary nature of the carboxylic acid group in 4-methylpiperidine-4-carboxylic acid introduces a degree of steric hindrance that can render traditional methods less effective. This guide will focus on three robust and widely applicable methods:
-
Steglich Esterification: A mild and highly effective method for sterically hindered substrates.
-
Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for simple alcohols.
-
Acyl Chloride Formation Followed by Alcoholysis: A two-step approach for when other methods fail.
Method 1: Steglich Esterification - The Gold Standard for Hindered Systems
The Steglich esterification is a powerful coupling reaction that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, ambient conditions.[1][2] This method is particularly advantageous for sterically demanding substrates like 4-methylpiperidine-4-carboxylic acid, where traditional acid-catalyzed methods may falter.[1][3]
Mechanism of Action: A Catalytic Cycle of Activation
The success of the Steglich esterification lies in its elegant catalytic cycle that circumvents the low reactivity of hindered substrates and minimizes side reactions.[1]
-
Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2]
-
Interception by DMAP: DMAP, a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea. This crucial step prevents an irreversible intramolecular rearrangement of the intermediate into an unreactive N-acylurea byproduct.[1]
-
Formation of the "Active Ester": The attack by DMAP generates a highly electrophilic N-acylpyridinium intermediate.[1][2]
-
Nucleophilic Attack by Alcohol: The alcohol, even if sterically hindered, can now efficiently attack the activated acyl group of the pyridinium intermediate, leading to the desired ester and regenerating the DMAP catalyst. The other product is the insoluble dicyclohexylurea (DCU).[2]
Caption: Catalytic cycle of the Steglich Esterification.
Detailed Protocol for Steglich Esterification
This protocol provides a general procedure for the synthesis of an ethyl ester. It can be adapted for other primary or secondary alcohols.
Materials:
-
4-Methylpiperidine-4-carboxylic acid (1.0 eq)
-
Ethanol (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpiperidine-4-carboxylic acid (1.0 eq), ethanol (1.5 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM (typically at a concentration of 0.1-0.5 M). Stir the solution until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon DCC addition and to minimize side reactions.
-
DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup - DCU Removal: Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU. Filter the mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP and any basic impurities), saturated NaHCO₃ (to neutralize the acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by column chromatography on silica gel to yield the pure product.[4]
| Parameter | Recommended Value | Rationale |
| Equivalents of Alcohol | 1.2 - 1.5 | Drives the reaction equilibrium towards the product. |
| Equivalents of DCC | 1.1 | Ensures complete activation of the carboxylic acid. |
| Equivalents of DMAP | 0.05 - 0.1 | Catalytic amount is sufficient for efficient reaction. |
| Reaction Temperature | 0 °C to Room Temp. | Controls exothermicity and minimizes side reactions. |
| Solvent | Anhydrous DCM | Aprotic and effectively dissolves reactants. |
Method 2: Fischer-Speier Esterification - The Classic Approach
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it forms.[6][7] This method is often employed for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters) where the alcohol is inexpensive and can be used as the solvent.
Mechanism of Action: Acid-Catalyzed Nucleophilic Acyl Substitution
The Fischer esterification proceeds via a series of protonation and deprotonation steps that activate the carboxylic acid towards nucleophilic attack by the alcohol.[8]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[8]
-
Elimination of Water: The departure of a water molecule reforms the carbonyl group, yielding a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and affording the final ester product.[6]
Caption: Simplified workflow of Fischer Esterification.
Detailed Protocol for Fischer-Speier Esterification
This protocol describes the synthesis of the methyl ester, where methanol serves as both the reactant and the solvent.
Materials:
-
4-Methylpiperidine-4-carboxylic acid
-
Methanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as catalyst
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-methylpiperidine-4-carboxylic acid in a large excess of methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or thionyl chloride) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent like diethyl ether or ethyl acetate. Extract the aqueous layer a few more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. Purify by distillation or column chromatography if necessary.
| Parameter | Recommended Value | Rationale |
| Alcohol | Large excess (used as solvent) | Drives the reaction equilibrium towards the product. |
| Catalyst | H₂SO₄ or SOCl₂ (catalytic) | Protonates the carbonyl, activating it for nucleophilic attack. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Workup | Basic wash (NaHCO₃) | Neutralizes the acid catalyst to prevent ester hydrolysis. |
Method 3: Acyl Chloride Formation and Subsequent Alcoholysis
For particularly challenging esterifications, a two-step approach involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate can be highly effective. The acyl chloride is then reacted with the alcohol to form the ester. This method is often used when both the carboxylic acid and the alcohol are sterically hindered.
Mechanism of Action: Activation via Acyl Chloride
-
Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly electrophilic acyl chloride.
-
Nucleophilic Attack: The alcohol then readily attacks the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion, to yield the ester. A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.
Caption: Two-step workflow for esterification via an acyl chloride intermediate.
Detailed Protocol for Acyl Chloride Method
This protocol outlines the general procedure for this two-step esterification.
Materials:
-
4-Methylpiperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
The desired alcohol
-
Triethylamine (Et₃N) or Pyridine
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Step 1: Formation of the Acyl Chloride
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend 4-methylpiperidine-4-carboxylic acid in an anhydrous solvent such as toluene or DCM.
-
Reagent Addition: Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess thionyl chloride is removed.
Step 2: Ester Formation
-
Reaction Setup: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Addition of Alcohol and Base: In a separate flask, prepare a solution of the desired alcohol (1.0-1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
| Parameter | Recommended Value | Rationale |
| Chlorinating Agent | SOCl₂ or (COCl)₂ | Highly effective for converting carboxylic acids to acyl chlorides. |
| Base (Step 2) | Et₃N or Pyridine | Scavenges the HCl byproduct, driving the reaction to completion. |
| Temperature (Step 2) | 0 °C to Room Temp. | Controls the reactivity of the acyl chloride. |
| Solvent | Anhydrous aprotic solvents | Prevents unwanted side reactions with water. |
Conclusion
The esterification of 4-methylpiperidine-4-carboxylic acid is a fundamental transformation in the synthesis of many important pharmaceutical compounds. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the alcohol, the presence of other functional groups, and the desired scale of the reaction. For sterically hindered substrates, the Steglich esterification offers a mild and efficient solution. The classic Fischer esterification remains a viable and economical option for simple, unhindered alcohols. When other methods are not suitable, conversion to an acyl chloride provides a highly reactive intermediate for subsequent esterification. By understanding the mechanisms and following the detailed protocols outlined in this guide, researchers can confidently and successfully synthesize the desired 4-methylpiperidine-4-carboxylic acid esters for their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride in High-Throughput Parallel Synthesis
Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional vectors make it a cornerstone for modulating physicochemical properties and achieving potent biological activity.[3] Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride emerges as a particularly valuable building block for parallel synthesis campaigns aimed at rapid library generation and lead optimization.[4][5]
This compound offers two orthogonal points for diversification: the secondary amine for N-functionalization and the ethyl ester for subsequent modifications. The presence of a quaternary carbon at the 4-position introduces a key structural feature that can enhance metabolic stability by blocking potential sites of oxidation. As a stable, crystalline hydrochloride salt, it is amenable to automated weighing and dispensing, a critical logistical advantage in high-throughput synthesis workflows.[6] This application note provides detailed protocols and scientific rationale for leveraging this versatile building block in parallel library synthesis.
Overview of the Synthetic Strategy
The core utility of this compound in parallel synthesis lies in a "build-couple-transform" paradigm.[5] The initial step involves diversifying the piperidine nitrogen through robust, high-fidelity reactions like amide coupling or reductive amination. The resulting library of N-substituted piperidines can then be further diversified by transforming the ester functionality, thus rapidly expanding the explored chemical space from a single, strategic starting material.
Caption: Two-stage parallel synthesis workflow using the title compound.
Application 1: Library Synthesis via Parallel Amide Coupling
Amide bond formation is the most frequently used reaction in medicinal chemistry, valued for its reliability and the vast commercial availability of carboxylic acid building blocks.[7] This protocol details the parallel synthesis of an amide library in a 96-well plate format.
Scientific Rationale
The reaction proceeds via the nucleophilic attack of the piperidine's secondary amine on an activated carboxylic acid. The starting material is a hydrochloride salt; therefore, an in situ neutralization with a non-nucleophilic base (e.g., DIPEA) is required to unmask the nucleophilic free amine. The carboxylic acid is activated by conversion of its hydroxyl group into a better leaving group using a coupling reagent. The EDC/HOBt system is a cost-effective and efficient choice, forming a highly reactive HOBt ester intermediate that readily reacts with the amine.[8][9]
Caption: Workflow for parallel amide coupling.
Detailed Protocol: Parallel Amide Coupling in 96-Well Plates
-
Reagent Stock Preparation:
-
Piperidine Stock: Prepare a 0.2 M solution of this compound and N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) in anhydrous Dimethylformamide (DMF).
-
Carboxylic Acid Plate: Prepare a 96-well plate containing 1.2 equivalents of unique carboxylic acids per well (e.g., 24 µmol per well). Add anhydrous DMF to each well to create 0.2 M solutions.
-
Coupling Agent Stock: Prepare a fresh solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) and Hydroxybenzotriazole (HOBt, 1.5 equivalents) in anhydrous DMF.
-
-
Reaction Assembly (Automated Liquid Handler Recommended):
-
To the carboxylic acid plate, add the EDC/HOBt stock solution (1.5 eq per well).
-
Allow the acids to pre-activate for 15-20 minutes at room temperature.
-
Add the piperidine/DIPEA stock solution to each well (1.0 eq of piperidine per well).
-
Seal the plate and allow it to shake at room temperature for 16-24 hours.
-
-
High-Throughput Work-up and Analysis:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products using a suitable solvent (e.g., ethyl acetate) via liquid-liquid extraction in the plate.
-
Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.
-
Purify the library using mass-directed automated preparative HPLC.
-
| Parameter | Condition | Rationale |
| Solvent | DMF or DCM | Good solubility for a wide range of reagents. |
| Base | DIPEA or Et₃N (2.5 eq) | Sterically hindered, non-nucleophilic base to free the amine without competing. |
| Coupling System | EDC (1.5 eq), HOBt (1.5 eq) | Efficiently activates the acid and minimizes side reactions.[9] |
| Stoichiometry | Acid (1.2 eq), Amine (1.0 eq) | A slight excess of the (often more available) acid drives the reaction to completion. |
| Temperature | Room Temperature | Sufficient for most amide couplings, avoiding thermal degradation. |
| Time | 16-24 hours | Ensures high conversion across a diverse set of substrates. |
Application 2: Library Synthesis via Parallel Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that couples amines with aldehydes or ketones. It is a cornerstone of combinatorial chemistry due to its broad substrate scope and operational simplicity.[10][11]
Scientific Rationale
This one-pot reaction involves two key steps: the formation of an intermediate iminium ion from the condensation of the piperidine and a carbonyl compound, followed by its immediate reduction to the amine.[11] A mild and selective reducing agent is critical. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less reactive towards the starting carbonyl compound than the iminium intermediate, preventing competitive reduction of the aldehyde/ketone.[12][13] Acetic acid is often used as a catalyst to facilitate iminium ion formation.
Caption: Workflow for parallel reductive amination.
Detailed Protocol: Parallel Reductive Amination
-
Reagent Stock Preparation:
-
Piperidine Stock: Prepare a 0.2 M solution of this compound and DIPEA (2.5 eq) in Dichloroethane (DCE).
-
Carbonyl Plate: Prepare a 96-well plate containing 1.2 equivalents of unique aldehydes or ketones per well. Add DCE to each well to create 0.2 M solutions.
-
Reducing Agent: Weigh Sodium triacetoxyborohydride (STAB, 2.0 equivalents per reaction) into a separate dry 96-well plate.
-
-
Reaction Assembly:
-
To the carbonyl plate, add the piperidine/DIPEA stock solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to each well.
-
Allow the plate to shake for 30-60 minutes at room temperature to facilitate iminium formation.
-
Transfer the reaction mixtures to the plate containing the solid STAB. Alternatively, a stock solution of STAB can be prepared immediately before use, but the solid is often preferred to avoid decomposition.
-
Seal the plate and shake at room temperature for 12-24 hours.
-
-
High-Throughput Work-up and Analysis:
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate. Note: gas evolution may occur.
-
Extract the products with DCM or another suitable solvent.
-
Analyze and purify the library as described in the amide coupling protocol.
-
| Parameter | Condition | Rationale |
| Solvent | DCE or THF | Aprotic solvents that do not interfere with the reaction. |
| Reducing Agent | NaBH(OAc)₃ (STAB, 2.0 eq) | Mild and selective for the iminium ion over the carbonyl.[13] |
| Catalyst | Acetic Acid (5-10 mol%) | Facilitates the dehydration step required for iminium ion formation. |
| Stoichiometry | Carbonyl (1.2 eq), Amine (1.0 eq) | Drives the reaction towards completion. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Time | 12-24 hours | Allows for sufficient conversion across a diverse array of substrates. |
Conclusion: A Versatile Scaffold for Accelerated Drug Discovery
This compound is a superior building block for parallel synthesis in a drug discovery setting. Its pre-installed 4-methyl-4-ester motif provides a valuable structural and metabolic anchor, while the secondary amine serves as a reliable handle for robust diversification reactions. The protocols outlined herein for parallel amide coupling and reductive amination demonstrate straightforward, high-throughput workflows for the rapid generation of large, diverse, and 3D-rich compound libraries.[3] By enabling the efficient exploration of chemical space around the privileged piperidine core, this reagent serves as a powerful tool to accelerate the discovery of novel therapeutic agents.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. bioengineer.org [bioengineer.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biosynce.com [biosynce.com]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. organic-chemistry.org [organic-chemistry.org]
Use of piperidine derivatives in the synthesis of fentanyl analogues
Application Notes & Protocols
Topic: The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a high-level overview of the synthetic importance of piperidine derivatives in the context of medicinal chemistry. The information herein is intended for research and development professionals in legitimate scientific settings. The synthesis of controlled substances is illegal and dangerous. This document does not provide protocols for the synthesis of such substances.
Introduction
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in natural products and its versatile chemical nature have established it as a "privileged scaffold". This means that the piperidine motif is capable of binding to a wide range of biological targets, making it a recurring structural feature in numerous approved therapeutic agents. Its conformational flexibility, ability to engage in hydrogen bonding, and its role as a basic center contribute to its favorable pharmacokinetic and pharmacodynamic properties.
These notes will explore the significance of piperidine derivatives in drug discovery, focusing on general synthetic strategies and their applications in developing various classes of therapeutics.
The Versatility of the Piperidine Scaffold in Medicinal Chemistry
The utility of the piperidine core stems from several key characteristics:
-
Structural Mimicry: The piperidine ring can act as a bioisostere for other cyclic systems, allowing it to fit into various receptor binding pockets.
-
Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, enhancing water solubility and enabling ionic interactions with biological targets.
-
Synthetic Tractability: The piperidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of a molecule's properties to optimize efficacy, selectivity, and safety.
These attributes have led to the incorporation of the piperidine scaffold into a diverse array of drugs, including antihistamines, antipsychotics, and analgesics.
General Synthetic Strategies for Functionalized Piperidines
The construction and functionalization of the piperidine ring are critical steps in the synthesis of many active pharmaceutical ingredients (APIs). Several robust methods have been developed and are widely employed in the field.
Synthesis via N-Acyliminium Ion Cyclization
A common and effective method for constructing the piperidine ring involves the cyclization of an N-acyliminium ion. This strategy offers a high degree of control over stereochemistry and allows for the introduction of various substituents.
Protocol: General Procedure for N-Acyliminium Ion Cyclization
-
Precursor Synthesis: A suitable acyclic precursor containing a nitrogen atom and a tethered nucleophile (e.g., an alkene or aromatic ring) is synthesized.
-
Formation of the N-Acyliminium Ion: The precursor is treated with a Lewis acid or protic acid to generate the reactive N-acyliminium ion intermediate.
-
Cyclization: The tethered nucleophile attacks the electrophilic iminium ion, leading to the formation of the piperidine ring.
-
Work-up and Purification: The reaction mixture is quenched, and the product is isolated and purified using standard techniques such as column chromatography or recrystallization.
Table 1: Representative Reagents and Conditions for N-Acyliminium Ion Cyclization
| Step | Reagent/Condition | Purpose |
| Ion Formation | Formic acid, Lewis acids (e.g., TiCl4, SnCl4) | Generation of the electrophilic N-acyliminium ion. |
| Cyclization | Intramolecular nucleophile (e.g., vinyl or aryl group) | Ring formation through nucleophilic attack. |
| Solvent | Dichloromethane, acetonitrile | To dissolve reactants and facilitate the reaction. |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side products. |
Diagram 1: Generalized N-Acyliminium Ion Cyclization Workflow
Caption: Workflow for piperidine synthesis via N-acyliminium ion cyclization.
Synthesis via Reduction of Pyridine Derivatives
The catalytic hydrogenation of substituted pyridines is another widely used method for accessing the piperidine core. This approach is particularly useful for producing piperidines with specific substitution patterns.
Protocol: General Procedure for Pyridine Reduction
-
Substrate Preparation: A suitably substituted pyridine derivative is dissolved in an appropriate solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: A hydrogenation catalyst, such as platinum(IV) oxide (PtO2) or rhodium on alumina, is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at elevated pressure.
-
Filtration and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting piperidine derivative is then purified.
Table 2: Common Catalysts and Conditions for Pyridine Reduction
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) |
| Platinum(IV) oxide (PtO2) | Acetic acid, Ethanol | 50-100 | 25-50 |
| Rhodium on Alumina | Methanol, Ethanol | 50-100 | 25-50 |
| Ruthenium on Carbon | Methanol | 100-500 | 50-100 |
Diagram 2: Pyridine Reduction to Piperidine
Caption: General scheme for the synthesis of piperidines by pyridine reduction.
The Role of 4-Piperidone in Synthesis
4-Piperidone and its derivatives are highly versatile building blocks in the synthesis of complex piperidine-containing molecules. The ketone functionality allows for a wide range of subsequent chemical transformations.
Key Reactions of 4-Piperidone:
-
Reductive Amination: The ketone can be converted to an amine through reductive amination, introducing a key substituent at the 4-position.
-
Wittig Reaction: The Wittig reaction can be used to form a carbon-carbon double bond at the 4-position, providing a scaffold for further functionalization.
-
Grignard and Organolithium Additions: The addition of organometallic reagents to the ketone yields tertiary alcohols, which can serve as precursors for a variety of other functional groups.
The strategic use of 4-piperidone derivatives allows for the efficient construction of highly functionalized piperidine cores that are central to many APIs.
Conclusion
The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility. The development of robust synthetic methodologies for the construction and functionalization of the piperidine ring continues to be an active area of research. Understanding these synthetic strategies is crucial for drug development professionals seeking to design and create novel therapeutics that can address unmet medical needs. The versatility of piperidine derivatives ensures their continued importance in the future of drug discovery.
Application Note & Protocols: Scalable Purification of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
Abstract
Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride is a key building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This document provides a comprehensive guide to scalable purification strategies for this compound, focusing on crystallization and ancillary techniques. It is designed for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the underlying scientific principles to enable effective troubleshooting and optimization.
Introduction: The Critical Role of Purity
This compound is a solid, water-soluble piperidine derivative.[1][2] In drug development, the final crystallization step of an API or its intermediates is a critical operation that dictates chemical purity, crystal form, and particle size, all of which can influence bioavailability and manufacturability.[3][4] Impurities arising from synthesis—such as unreacted starting materials, byproducts, or reagent-related contaminants—must be effectively removed to meet stringent regulatory standards.[5]
The hydrochloride salt form presents specific purification challenges and opportunities. Its ionic nature and increased polarity compared to the free base influence solubility profiles, making crystallization from organic solvent systems a highly effective and scalable purification method. This guide focuses on developing a robust purification strategy grounded in the physicochemical properties of the target compound.
Foundational Principles of Purification
The selection of a purification strategy is governed by the nature of the impurities and the desired scale of operation. For a crystalline solid like this compound, the primary methods involve exploiting differential solubility.
Crystallization: The Workhorse of Scalable Purification
Crystallization is the most widely used purification process for the large-scale production of small molecule APIs and intermediates.[6] It is a process where a solid form is generated from a solution, allowing for the selective separation of the desired compound from soluble impurities.[7] The core principle relies on creating a supersaturated solution from which the target compound preferentially crystallizes upon cooling, solvent evaporation, or the addition of an anti-solvent.[7]
-
Why it Works: The highly ordered, repeating structure of a crystal lattice tends to exclude molecules that do not fit perfectly, i.e., impurities. By carefully selecting a solvent system where the target compound has high solubility at an elevated temperature but low solubility at a lower temperature, while impurities remain soluble at all temperatures, a significant purification factor can be achieved.
Potential Impurities
Understanding the potential impurity profile is key to designing a purification strategy. Common impurities may include:
-
Non-polar byproducts: May arise from side reactions.
-
Starting materials: Incomplete conversion can leave residual precursors.
-
Solvent-related impurities: Residual solvents from the reaction or workup.
-
Water: Can be a significant impurity after aqueous workup procedures.[5]
Purification Strategy Workflow
The general workflow for purifying the crude product involves an initial assessment followed by the selection of an appropriate scalable method.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Safety Precaution: Always handle chemicals in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by Slurry Washing (For Removing Non-Polar Impurities)
This method is rapid and effective for removing residual non-polar organic impurities that are more soluble in the wash solvent than the desired hydrochloride salt. Washing the salt with solvents like ethyl acetate or diethyl ether is a common and simple first-pass purification step.[8]
Principle of Causality: The high polarity of the hydrochloride salt renders it poorly soluble in many non-polar to moderately polar organic solvents (e.g., ethyl acetate, diethyl ether, hexane). Conversely, many organic byproducts are non-polar and will be readily dissolved and washed away.
Methodology:
-
Setup: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a suitable organic solvent, such as ethyl acetate (approx. 30-40 mL, or 3-4 volumes relative to the solid).
-
Slurrying: Stir the mixture vigorously at room temperature for 30-60 minutes. The solid should not dissolve but form a free-flowing slurry.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of fresh, cold ethyl acetate (e.g., 2 x 10 mL).
-
Drying: Dry the purified solid under high vacuum at 40-50°C until a constant weight is achieved.
-
Quality Control: Analyze the purity of the dried product by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Specification | Rationale |
| Input Material | Crude solid | Assumed to contain non-polar impurities. |
| Wash Solvent | Ethyl Acetate or Diethyl Ether | Poor solvency for the HCl salt, good for non-polar impurities. |
| Solvent Volume | 3-4 mL per gram of solid | Sufficient to create a mobile slurry for efficient washing. |
| Expected Purity | >95% (if impurities are mainly non-polar) | Dependent on initial impurity profile. |
Protocol 2: Scalable Purification by Recrystallization
Recrystallization is the definitive method for achieving high purity on a large scale.[3] The key is selecting a solvent system that provides a large solubility differential with temperature. A patent for a structurally similar compound, 4-methyl piperidine-2-carboxylic acid ethyl ester hydrochloride, specifies an ethanol/ethyl acetate solvent system, providing an excellent starting point.[9] Isopropanol is also noted as a preferred solvent for recrystallizing hydrochloride salts.[8]
Principle of Causality: The compound is dissolved in a minimum amount of a suitable hot solvent (or solvent mixture). As the solution cools, the solubility decreases, leading to a supersaturated state and the formation of crystals. Impurities should ideally remain in the "mother liquor" (the remaining solution).
Methodology:
-
Solvent System Selection: The ideal system is a single or binary solvent. For Ethyl 4-Methylpiperidine-4-carboxylate HCl, an alcohol/ester mixture like Isopropanol (IPA)/Ethyl Acetate is a prime candidate. The alcohol provides good solvency when hot, while the ester acts as an anti-solvent, reducing solubility upon cooling.
-
Dissolution: In a reactor or round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude solid (e.g., 10.0 g). Add the primary solvent (e.g., Isopropanol) portion-wise while heating the mixture to a gentle reflux (approx. 80-85°C). Add just enough solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal (e.g., 0.1-0.2 g), and maintain the reflux for 15 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated filter funnel (containing celite or filter paper) to remove the charcoal. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath (0-5°C) for at least one hour can maximize the yield.
-
Anti-Solvent Addition (Optional but Recommended): To further improve yield, slowly add a pre-chilled anti-solvent like ethyl acetate to the cold slurry with stirring.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent mixture or pure, cold anti-solvent (e.g., ethyl acetate).
-
Drying: Dry the crystals under vacuum at 40-50°C to a constant weight.
-
Quality Control: Assess purity via HPLC and confirm identity via NMR.
| Parameter | Example Value | Rationale |
| Primary Solvent | Isopropanol (IPA) | Good solvency for HCl salts at elevated temperatures.[8] |
| Anti-Solvent | Ethyl Acetate | Lowers solubility to improve yield, good for washing.[9] |
| Solvent Ratio | 1:2 to 1:5 (IPA:Ethyl Acetate) | Empirically determined for optimal yield and purity. |
| Cooling Profile | Slow cool to RT, then 0-5°C | Promotes formation of pure, well-defined crystals. |
| Expected Purity | >98% | Recrystallization is a highly effective purification technique.[3] |
| Expected Yield | 75-90% | Dependent on solubility and handling losses. |
Analytical Method for Purity Assessment
A robust analytical method is required to validate the purification process. Reversed-phase HPLC is suitable for this polar, ionic compound.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Rationale: TFA is used as an ion-pairing agent to improve the peak shape of the basic piperidine compound on the silica-based C18 column.
Troubleshooting Common Purification Issues
References
- 1. biosynce.com [biosynce.com]
- 2. This compound [cymitquimica.com]
- 3. scispace.com [scispace.com]
- 4. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride Synthesis
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the synthesis of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride. As a key intermediate in pharmaceutical development, achieving high yield and purity is paramount.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and make informed decisions to improve your experimental outcomes.
Core Synthesis Workflow
The synthesis is primarily a two-step process: (1) the α-alkylation of Ethyl 4-piperidinecarboxylate (also known as Ethyl isonipecotate) to introduce the methyl group at the C4 position, followed by (2) conversion to the hydrochloride salt for improved stability and handling. The critical step governing yield and purity is the initial alkylation.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Low yield is the most frequent issue and can stem from several factors in the critical α-alkylation step. The root cause is often incomplete deprotonation or competing side reactions.
Potential Causes & Solutions:
-
Inefficient Enolate Formation: The pKa of the α-proton on the ester is high (around 29), requiring a very strong, non-nucleophilic base for complete deprotonation.[3]
-
Solution: Ensure your base is sufficiently strong and freshly prepared or titrated. Lithium diisopropylamide (LDA) is a common choice. Ensure strictly anhydrous conditions, as any trace of water will quench the base and the enolate.
-
-
Side Reaction: Claisen Condensation: The formed enolate can act as a nucleophile and attack the carbonyl group of another molecule of the starting ester. This is more prevalent if the alkylating agent is not added promptly or if the reaction temperature rises.
-
Solution: Add the methylating agent (e.g., methyl iodide) as soon as enolate formation is complete. Maintain a low temperature (typically -78 °C) throughout the deprotonation and alkylation steps to minimize this bimolecular side reaction.
-
-
Side Reaction: O-Alkylation: Ester enolates are ambident nucleophiles and can be alkylated at either the carbon or the oxygen atom.[3] While C-alkylation is generally favored with soft electrophiles like methyl iodide, O-alkylation can become significant under certain conditions.
-
Solution: Use a less coordinating counter-ion (e.g., switch from a lithium base to a potassium base like KHMDS) can sometimes favor O-alkylation. Sticking with LDA in a non-polar solvent like THF generally provides good C-alkylation selectivity.
-
-
Product Loss During Workup: The product is a basic amine. Acidic or basic washes during workup must be performed carefully to avoid partitioning the product into the wrong layer or causing hydrolysis of the ester.
-
Solution: Perform a careful aqueous workup. After quenching the reaction (e.g., with saturated NH₄Cl), extract the free base product into an organic solvent. Wash gently with brine and dry thoroughly before proceeding to salt formation. Avoid strong acids or bases during this phase.
-
Caption: Competing C-alkylation and O-alkylation pathways.
Q2: My NMR analysis shows a significant amount of unreacted Ethyl 4-piperidinecarboxylate. How can I improve the conversion?
Seeing a large amount of starting material points directly to an issue with the deprotonation step.
Potential Causes & Solutions:
-
Insufficient Base: Using a substoichiometric amount of base is a common error.
-
Solution: Use a slight excess of the strong base (e.g., 1.1 to 1.2 equivalents). It is highly recommended to titrate the solution of your strong base (like commercial n-BuLi used to prepare LDA) before use to determine its exact molarity.
-
-
Degraded Base: Strong bases like LDA are sensitive to air and moisture.
-
Solution: Prepare LDA in situ immediately before use by adding n-BuLi to diisopropylamine at a low temperature (-78 to 0 °C). If using a commercial solution, ensure it has been stored properly under an inert atmosphere.
-
-
Reaction Temperature Too Low for Deprotonation: While the alkylation should be kept cold, the initial deprotonation may require a slightly higher temperature to proceed at a reasonable rate.
-
Solution: After adding the starting ester to the LDA solution at -78 °C, allow the reaction to stir for 30-60 minutes. You can let the mixture slowly warm to -40 °C to ensure complete enolate formation before cooling back down to -78 °C for the addition of the methyl iodide.
-
Q3: I'm having difficulty isolating the final hydrochloride salt as a clean, crystalline solid. What can I do?
The physical properties of hydrochloride salts can be highly dependent on the solvent system and the presence of impurities.
Potential Causes & Solutions:
-
Incorrect Solvent for Precipitation: The ideal solvent should fully dissolve the free base but provide low solubility for the resulting HCl salt.
-
Solution: Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices. Dissolve the purified free base in a minimal amount of the chosen solvent, then add a solution of HCl in the same solvent (or HCl in dioxane) dropwise.
-
-
Presence of Water: Even trace amounts of water can lead to the formation of a sticky or oily product instead of a crystalline solid.
-
Solution: Ensure the free base is rigorously dried before the salt formation step. Use a drying agent like Na₂SO₄ or MgSO₄ and remove the solvent under vacuum. Use anhydrous solvents for the precipitation.
-
-
Impure Free Base: Impurities can inhibit crystallization.
-
Solution: Purify the free base by column chromatography on silica gel before attempting the salt formation. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (0.5-1%) to prevent the amine from streaking on the silica, is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this alkylation?
The choice of base is critical. The ideal base is strong enough to fully deprotonate the ester, non-nucleophilic to avoid attacking the ester carbonyl, and sterically hindered to promote the formation of the desired kinetic enolate.
| Base | Typical pKa (Conjugate Acid) | Pros | Cons |
| LDA (Lithium Diisopropylamide) | ~36 | Industry standard, highly effective, bulky, non-nucleophilic. | Moisture sensitive, must be prepared in situ or carefully stored. |
| LHMDS (Lithium Hexamethyldisilazide) | ~26 | Very bulky, good for preventing side reactions, commercially available. | Less basic than LDA, may not achieve full deprotonation in all cases. |
| KHMDS (Potassium Hexamethyldisilazide) | ~26 | Similar to LHMDS, can sometimes offer different selectivity. | Can increase the proportion of O-alkylation compared to lithium bases. |
| NaH (Sodium Hydride) | ~42 | Inexpensive, powerful. | Heterogeneous reaction can be slow and difficult to control. Can be nucleophilic at higher temperatures. Not generally recommended for high-yield ester alkylation. |
For this specific synthesis, LDA is the most highly recommended base due to its high basicity and proven track record in ester α-alkylation.[3]
Q2: What are the most critical parameters to control during the reaction?
-
Temperature: This is arguably the most critical parameter. The deprotonation and alkylation steps must be conducted at low temperatures (-78 °C) to ensure kinetic control, maximize C-alkylation, and prevent side reactions like Claisen condensation.
-
Anhydrous Conditions: All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Stoichiometry: Precise measurement of the starting material, base, and alkylating agent is essential. As mentioned, titrating the organolithium reagent used to prepare LDA is a key step for reproducibility.
Q3: What are the primary safety considerations for this synthesis?
-
Strong Bases: Reagents like n-BuLi are pyrophoric and will ignite on contact with air or moisture. LDA is highly corrosive. Always handle these reagents in a fume hood under an inert atmosphere using proper syringe techniques.
-
Alkylating Agents: Methyl iodide is a toxic and carcinogenic substance. Handle with extreme care, using gloves and working in a well-ventilated fume hood.
-
Cryogenic Temperatures: Use of a dry ice/acetone bath (-78 °C) requires appropriate insulated gloves to prevent cold burns.
Detailed Experimental Protocols
Protocol 1: α-Alkylation of Ethyl 4-piperidinecarboxylate
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
LDA Preparation: In the reaction flask, add anhydrous tetrahydrofuran (THF), followed by diisopropylamine (1.2 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting LDA solution for 30 minutes at 0 °C, then cool back down to -78 °C.
-
Enolate Formation: Dissolve Ethyl 4-piperidinecarboxylate (1.0 eq) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-3 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Formation of the Hydrochloride Salt
-
Purification: Purify the crude free base from the previous step using flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate containing 0.5% triethylamine).
-
Salt Formation: Dissolve the purified Ethyl 4-Methylpiperidine-4-carboxylate in anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete and the solution becomes slightly acidic (test with pH paper).
-
Isolation: Stir the resulting slurry for 30 minutes. Collect the white solid by vacuum filtration, wash the filter cake with cold anhydrous diethyl ether, and dry under high vacuum to obtain the final product, this compound.[4]
References
Technical Support Center: Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride Reactions
Welcome to the technical support center for the synthesis of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Addressing Specific Experimental Issues
Question 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC. What are the likely side products?
Answer:
Low yields and multiple TLC spots in the synthesis of this compound often point to the formation of several common side products. The exact impurities will depend on your specific synthetic route, but here are the most probable culprits:
-
Incomplete C-Alkylation: If you are synthesizing the target molecule by alkylating a precursor like ethyl piperidine-4-carboxylate, incomplete methylation at the 4-position is a common issue. This results in the presence of the starting material in your final product.
-
Over-Alkylation: While less common for C-alkylation under controlled conditions, it is possible to introduce more than one methyl group if the enolate is particularly reactive or if the reaction is not quenched effectively. More commonly, if an N-unsubstituted piperidine is used, N-alkylation can compete with C-alkylation.
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially during acidic or basic workups or if there is residual water in your reaction.[1][2] This forms 4-methylpiperidine-4-carboxylic acid.
-
N-Formylation: If you are performing an N-methylation via a reaction like the Eschweiler-Clarke synthesis, an incomplete reaction can lead to the formation of an N-formyl piperidine intermediate.[3]
To identify these, it is crucial to use analytical techniques such as NMR, GC-MS, and LC-MS to compare the spectra of your crude product with known standards of the expected product and potential impurities.[4][5]
Question 2: My NMR spectrum shows a complex multiplet in the piperidine ring region and unexpected singlets. How can I interpret this?
Answer:
A complex NMR spectrum often indicates the presence of isomers or other impurities. Here's a breakdown of what you might be seeing:
-
Diastereomers: If your starting materials or reaction conditions are not stereochemically controlled, you can form diastereomers of your product. For instance, if you are reducing a substituted pyridine ring, you can get both cis and trans isomers of the 4-methyl group relative to other substituents on the piperidine ring.[6] These isomers will have distinct, albeit similar, NMR signals, leading to a more complex spectrum. Epimerization at the 4-position is also a possibility under certain conditions.[7][8]
-
N-Formyl Impurity: An unexpected singlet around 8.0 ppm in the 1H NMR spectrum could indicate the presence of an N-formyl group, a potential side product from an incomplete Eschweiler-Clarke reaction.
-
Starting Material: Residual starting material, such as ethyl piperidine-4-carboxylate, will show its characteristic peaks. You can find reference spectra for this compound to confirm its presence.[9][10]
-
Hydrolyzed Product: The presence of the carboxylic acid will result in a broad singlet for the acidic proton and a shift in the signals of the adjacent carbons in the 13C NMR spectrum.
To troubleshoot this, it is recommended to run a 2D NMR experiment like COSY or HSQC to better resolve the overlapping signals and assign the proton and carbon environments accurately. Comparing your spectra with a reference spectrum of the pure product is also essential.[11]
Frequently Asked Questions (FAQs)
What are the most common side products in the synthesis of this compound and how are they formed?
The most common side products and their formation pathways are summarized in the table below:
| Side Product | Formation Pathway | How to Avoid |
| Ethyl piperidine-4-carboxylate (Starting Material) | Incomplete C-alkylation at the 4-position. | Ensure slow addition of the alkylating agent, use a slight excess of the alkylating agent, and allow for sufficient reaction time. |
| 4-Methylpiperidine-4-carboxylic acid | Hydrolysis of the ethyl ester during acidic or basic workup, or due to the presence of water.[12][13] | Use anhydrous reaction conditions and perform workup at low temperatures. If an acidic workup is necessary, minimize the exposure time. |
| Cis/Trans Isomers | Non-stereoselective reduction of a pyridine precursor or epimerization.[6] | Use a stereoselective catalyst for hydrogenation or carefully control the pH and temperature during the reaction and workup to prevent epimerization. |
| N-Formyl-4-methylpiperidine-4-carboxylate | Incomplete reduction of the iminium intermediate in an Eschweiler-Clarke reaction. | Use a sufficient excess of formic acid and ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
| N-Methylated starting material | If the starting piperidine is not protected at the nitrogen, N-methylation can compete with C-alkylation. | Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) before C-alkylation. |
How can I improve the purity of my final product?
Improving the purity of this compound involves both optimizing the reaction conditions and employing effective purification techniques:
Reaction Optimization:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. For C-alkylation, a slight excess of the methylating agent can help drive the reaction to completion, but a large excess can lead to side reactions.
-
Temperature Control: Many of the side reactions, such as over-alkylation and epimerization, are more likely to occur at higher temperatures. Maintaining the recommended reaction temperature is critical.
-
Anhydrous Conditions: Water can lead to the hydrolysis of the ester. Ensure all your solvents and reagents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purification Techniques:
-
Recrystallization: As the final product is a hydrochloride salt, recrystallization from a suitable solvent system (e.g., ethanol/ether) is often an effective way to remove less polar impurities.
-
Column Chromatography: If your product is the free base, silica gel chromatography can be used to separate it from impurities with different polarities.
-
Acid-Base Extraction: This can be a powerful technique to separate the basic piperidine product from neutral or acidic impurities. By carefully adjusting the pH of the aqueous phase, you can selectively extract your product into an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of Ethyl Piperidine-4-carboxylate
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Ethyl N-Boc-piperidine-4-carboxylate in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA) in THF dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at -78 °C.
-
Alkylation: Add methyl iodide (or another methylating agent) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for several hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography.
-
Deprotection and Salt Formation: Deprotect the Boc group using standard conditions (e.g., HCl in dioxane) to yield the hydrochloride salt.
Visualizations
Caption: Troubleshooting workflow for identifying common side products in the synthesis of this compound.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]
- 11. This compound(225240-71-1) 1H NMR spectrum [chemicalbook.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Preventing Hydrolysis of Ethyl 4-Methylpiperidine-4-carboxylate During Workup
Welcome to the technical support center for handling Ethyl 4-Methylpiperidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the stability of this common synthetic intermediate. Specifically, we will address the prevalent issue of unintended ester hydrolysis during reaction workup and purification, providing in-depth explanations, troubleshooting strategies, and validated protocols to maximize your yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and stability of Ethyl 4-Methylpiperidine-4-carboxylate.
Q1: Why is Ethyl 4-Methylpiperidine-4-carboxylate so susceptible to hydrolysis during a standard basic workup?
A: The susceptibility arises from a combination of factors inherent to its molecular structure. All esters can be hydrolyzed under basic conditions via a mechanism known as saponification.[1][2] For this specific molecule, the process is particularly efficient due to the intramolecular nature of the compound. The piperidine nitrogen, being a basic site, can act as an internal catalyst or be in equilibrium with its protonated form. When a typical aqueous basic wash (e.g., sodium bicarbonate or carbonate) is used, a significant concentration of hydroxide ions is present. These ions act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the ester.[3] This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the highly stable and water-soluble carboxylate salt of 4-methylpiperidine-4-carboxylic acid. This reaction is practically irreversible as the carboxylate is deprotonated by the base, driving the equilibrium towards the hydrolyzed product.[2][3]
Q2: What are the tell-tale signs of hydrolysis in my crude product?
A: Several analytical techniques can quickly reveal the presence of the hydrolyzed byproduct:
-
Thin-Layer Chromatography (TLC): The hydrolyzed carboxylic acid is significantly more polar than the parent ester. It will typically appear as a distinct spot with a much lower Rf value, often streaking or remaining at the baseline, especially in common non-polar solvent systems like ethyl acetate/hexanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most obvious change is the disappearance of the characteristic signals for the ethyl group: a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm.
-
¹³C NMR: The carbonyl carbon signal will shift, and the two signals corresponding to the -O-C H₂C H₃ carbons will be absent.
-
-
LC-MS: The mass spectrum will show a peak corresponding to the molecular weight of the carboxylic acid (M-28 compared to the ester) and its corresponding fragments. The ester and acid will also have different retention times.
-
Extraction Behavior: If you observe a significant loss of material from the organic layer into the aqueous basic wash, it is a strong indicator that the ester has been hydrolyzed to its more water-soluble carboxylate salt form.
Q3: Is it safe to use an acidic wash instead of a basic one to avoid hydrolysis?
A: While avoiding a basic wash seems logical, an acidic workup presents its own set of challenges. Esters can also undergo hydrolysis under acidic conditions, although the mechanism is different and typically requires heat. A brief, cold wash with dilute acid (e.g., 1 M HCl) is generally safe and can be effective for removing basic impurities. However, prolonged exposure or the use of strong acids can catalyze hydrolysis, especially if water is present in excess.[3] Furthermore, an acidic wash will protonate the basic piperidine nitrogen, forming a water-soluble ammonium salt. This will cause your desired product to partition into the aqueous layer, leading to significant yield loss unless you subsequently re-basify to an appropriate pH and re-extract.
Q4: What is the optimal pH range for the stability of Ethyl 4-Methylpiperidine-4-carboxylate during an aqueous workup?
A: The ester is most stable in a neutral to very slightly basic pH range, approximately pH 7.0 to 8.5, at or below room temperature. In this range, the concentration of hydroxide ions is too low to cause rapid saponification, and the concentration of hydronium ions is too low for significant acid-catalyzed hydrolysis. It is crucial to monitor and control the pH carefully during the workup.
| pH Range | Stability Concern | Recommendation |
| < 4 | Risk of acid-catalyzed hydrolysis and protonation of piperidine nitrogen, leading to loss in the aqueous layer. | Avoid prolonged exposure. Use only if necessary to remove very basic impurities, then re-neutralize. |
| 4 - 6.5 | Generally stable, but the piperidine may be partially protonated, increasing aqueous solubility. | Acceptable for brief washes, but may require more extensive extraction. |
| 7.0 - 8.5 | Optimal Stability Zone. Minimal hydrolysis from either acid or base catalysis. | Recommended range for all aqueous washes. Use saturated NaHCO₃ sparingly or a buffered phosphate solution. |
| > 9.0 | High Risk. Rapid base-catalyzed hydrolysis (saponification) occurs, especially with stronger bases (CO₃²⁻, OH⁻). | Avoid. This range will lead to significant or complete conversion to the carboxylic acid byproduct. |
Part 2: Troubleshooting Guide & Optimized Protocols
This section provides solutions to common problems encountered during the workup of reactions involving Ethyl 4-Methylpiperidine-4-carboxylate.
Scenario 1: Significant Product Loss After Washing with Saturated Sodium Bicarbonate (NaHCO₃)
-
Problem Diagnosis: You performed a standard workup by diluting your reaction mixture with an organic solvent (e.g., EtOAc, DCM) and washing with saturated NaHCO₃ solution. After separation, drying, and concentration, your yield is substantially lower than expected, and TLC/NMR of the crude product shows the presence of the hydrolyzed acid. Even a "mild" base like bicarbonate can raise the aqueous pH to ~8.3, which, with vigorous mixing and extended contact time, is sufficient to initiate hydrolysis.
-
Core Insight: The goal of a basic wash is often to neutralize acid catalysts or acidic byproducts. This must be done without allowing the pH to rise to a level that promotes ester hydrolysis. The key is to control the pH and minimize contact time with the aqueous phase.
-
Solution: Implement the Optimized Mildly Basic Aqueous Workup . This protocol prioritizes pH control and efficiency to preserve the ester group.
Caption: Workup Decision Tree for Preserving the Ester.
Protocol 1: Optimized Mildly Basic Aqueous Workup
-
Temperature Control: Cool the reaction vessel to 0-5 °C in an ice bath. This significantly slows the rate of hydrolysis.
-
Initial Quench (if acidic): If the reaction was run under acidic conditions, slowly and carefully add saturated sodium bicarbonate solution dropwise with vigorous stirring until gas evolution ceases and the pH of the aqueous layer (checked with pH paper) is between 7.5 and 8.0. Do not overshoot.
-
Dilution & Extraction: Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Transfer the mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer. Perform this step as quickly as is reasonably possible to minimize contact time.
-
Water Wash: Wash the organic layer once with deionized water to remove residual bicarbonate salts.
-
Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine). This helps to remove dissolved water from the organic layer and aids in breaking any emulsions.[4][5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][6] Swirl until the drying agent no longer clumps.
-
Isolation: Filter the organic solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Scenario 2: Reaction Conditions are Anhydrous and Sensitive to Water
-
Problem Diagnosis: Your reaction involves reagents that are highly water-sensitive (e.g., organometallics, strong bases like NaH, LDA), making a traditional aqueous workup impossible or hazardous. You need to isolate the product without introducing water.
-
Core Insight: An anhydrous workup avoids water entirely, thus eliminating the possibility of hydrolysis. The strategy shifts to removing solid byproducts by filtration and soluble impurities by other means.
-
Solution: Implement a Non-Aqueous / Anhydrous Workup . This protocol is essential for preserving both the product and potentially unreacted starting materials in a dry environment.
Protocol 2: Anhydrous Workup
-
Cooling and Quenching: Cool the reaction mixture to 0 °C. If a reactive reagent needs to be quenched, use a non-aqueous quencher. For example, excess hydride can be quenched by the careful, dropwise addition of ethyl acetate.
-
Precipitation of Salts: If inorganic salts have precipitated during the reaction (e.g., LiCl, NaBr), they can be removed by filtration. Sometimes, diluting the reaction mixture with a less polar solvent (e.g., hexanes, diethyl ether) can induce further precipitation of polar byproducts.
-
Filtration: Filter the entire reaction mixture through a pad of Celite® or diatomaceous earth to remove fine inorganic salts and other solid impurities. Wash the filter cake thoroughly with the reaction solvent or another suitable anhydrous solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure.
-
Purification: The resulting crude product is now ready for non-aqueous purification techniques, such as column chromatography on silica gel or distillation.
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. moodle2.units.it [moodle2.units.it]
Technical Support Center: Optimization of Reaction Conditions for Piperidine Carboxylate Esterification
Welcome to the technical support center for the optimization of piperidine carboxylate esterification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing piperidine carboxylate esters, a crucial scaffold in medicinal chemistry. Here, we will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring a robust and reproducible synthetic outcome.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you select the appropriate esterification strategy for your piperidine carboxylic acid derivative.
Q1: What are the primary methods for esterifying piperidine carboxylic acids, and how do I choose the right one?
Choosing the correct esterification method depends critically on the properties of your specific piperidine carboxylic acid and the alcohol. The three most common strategies are Fischer-Speier Esterification, coupling agent-mediated esterification (like Steglich), and Mitsunobu reaction.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, typically heated to reflux. It is cost-effective and straightforward but is often unsuitable for sensitive substrates due to the harsh acidic conditions and high temperatures.[1][2] It is best for simple, non-sterically hindered piperidine carboxylates and simple primary or secondary alcohols.
-
Coupling Agent-Mediated Esterification (e.g., Steglich, Yamaguchi): These methods use activating agents like dicyclohexylcarbodiimide (DCC) or 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a highly reactive intermediate, which is then attacked by the alcohol.[3][4] These reactions are performed under much milder conditions than the Fischer esterification, making them suitable for substrates with sensitive functional groups or chiral centers.[3][5] The Steglich esterification, using DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a widely used variant for sterically demanding substrates.[3][4]
-
Mitsunobu Reaction: This reaction is ideal for the esterification of secondary alcohols where stereochemical inversion is desired. It utilizes a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or ADDP) to activate the alcohol.[6][7] It is particularly powerful for sterically hindered alcohols that are unreactive under other conditions.[8][9]
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting an esterification method.
Q2: My piperidine nitrogen is unprotected. Will this interfere with the esterification?
Yes, an unprotected piperidine nitrogen, being a basic and nucleophilic center, can significantly interfere with esterification reactions.
-
In Acid-Catalyzed Reactions (Fischer): The piperidine nitrogen will be protonated by the acid catalyst. This can be beneficial as it protects the nitrogen from acting as a nucleophile. However, the resulting ammonium salt may have poor solubility in common organic solvents, potentially hindering the reaction.[10]
-
In Coupling Agent-Mediated Reactions (Steglich): The unprotected nitrogen can compete with the alcohol as a nucleophile, attacking the activated carboxylic acid intermediate (e.g., the O-acylisourea in a DCC coupling) to form an undesired amide side product.
-
Recommendation: It is highly advisable to use an N-protected piperidine carboxylate. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are stable under many esterification conditions and can be removed later.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Low or No Product Yield in Fischer Esterification
Q: I'm attempting a Fischer esterification of my N-Boc-piperidine-4-carboxylic acid with ethanol, but I'm getting very low conversion even after prolonged reflux. What's going wrong?
A: Low conversion in Fischer esterification is almost always due to the unfavorable equilibrium of the reaction. The reaction produces water, and because all steps are reversible, the accumulation of water can drive the reaction backward via ester hydrolysis.[2]
Potential Causes & Solutions:
-
Water Accumulation: The equilibrium is limiting your yield.
-
Solution: Employ methods to remove water as it forms. A Dean-Stark apparatus is the classic solution for this, particularly with solvents like toluene that form an azeotrope with water. Alternatively, adding a dehydrating agent like molecular sieves to the reaction can be effective.
-
-
Insufficient Catalyst: The catalytic cycle is not turning over efficiently.
-
Solution: Ensure you are using a catalytic amount of a strong acid. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) are common choices. For a 1 mmol scale reaction, 2-5 mol% of the catalyst is a good starting point.
-
-
Insufficient Alcohol: The equilibrium is not sufficiently shifted towards the products.
-
Solution: According to Le Châtelier's principle, using a large excess of the alcohol reactant will push the equilibrium toward the ester.[2] When possible, use the alcohol as the reaction solvent.
-
-
Steric Hindrance: Although less common in this specific case, if your piperidine ring or alcohol is highly substituted, the reaction rate can be extremely slow.
-
Solution: If you suspect steric hindrance is the issue, the Fischer method is likely not the best choice. Switch to a coupling agent-based method like Steglich esterification.[3]
-
Caption: Troubleshooting flowchart for low yield in Fischer esterification.
Problem 2: Side Product Formation in Steglich Esterification
Q: I'm using DCC/DMAP to synthesize a methyl ester of a chiral piperidine-2-carboxylic acid, but I'm observing a major side product and some loss of enantiomeric excess. What is happening?
A: This is a classic problem in DCC-mediated couplings. The side product is likely the N-acylurea, and racemization can occur with α-amino acids (or their cyclic analogues like piperidine-2-carboxylic acid).
Potential Causes & Solutions:
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[4][11] This side reaction becomes competitive if the nucleophilic attack by the alcohol is slow (e.g., due to steric hindrance).
-
Causality: DMAP acts as an acyl transfer catalyst. It attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate reacts more rapidly with the alcohol and is not prone to the rearrangement that forms the N-acylurea.[3]
-
Solution: Ensure you are using an adequate amount of DMAP (typically 5-10 mol%). If the reaction is still slow, consider increasing the DMAP loading or switching to a more nucleophilic catalyst. Also, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes disfavor the rearrangement pathway.
-
-
Racemization: For carboxylic acids with a stereocenter at the α-position (like your piperidine-2-carboxylic acid), the activated intermediate can be susceptible to racemization via the formation of an oxazolone (or azlactone) intermediate, especially if the piperidine nitrogen is N-acylated.
-
Solution:
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by trapping the O-acylisourea intermediate to form a less reactive but more stable active ester, which is less prone to oxazolone formation.
-
Alternative Coupling Agents: Consider using coupling agents known for low racemization, such as HATU, HBTU, or COMU, especially for valuable or sensitive substrates.
-
-
Problem 3: Difficulty with Product Isolation and Purification
Q: My Steglich reaction seems to work based on TLC/LCMS, but after workup, I can't isolate my product. It seems to be lost in the aqueous phase. How can I improve my workup?
A: This is a common issue when dealing with amino acid derivatives, which can be highly polar or zwitterionic, especially if the piperidine nitrogen is deprotected during the workup.[12] The dicyclohexylurea (DCU) byproduct from DCC couplings can also complicate purification.
Potential Causes & Solutions:
-
Product Polarity/Solubility: The final ester product, especially if it's a simple methyl or ethyl ester of an unprotected piperidine, can have significant water solubility.[12]
-
Solution 1 (Filtration): The DCU byproduct is insoluble in many organic solvents like dichloromethane (DCM) or ethyl acetate. After the reaction is complete, cool the mixture (e.g., to 0 °C) to fully precipitate the DCU and remove it by filtration before performing any aqueous wash.
-
Solution 2 (Modified Extraction): During the aqueous workup, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the polarity of the aqueous phase and can drive your polar product into the organic layer. Use a more polar extraction solvent like a 9:1 mixture of DCM/isopropanol instead of just ethyl acetate or DCM.
-
Solution 3 (pH Adjustment): If the piperidine nitrogen is unprotected, ensure the pH of the aqueous phase during extraction is basic (pH 9-10). This keeps the nitrogen deprotonated and makes the molecule less salt-like and more soluble in organic solvents.
-
-
Emulsion Formation: The presence of various reagents and byproducts can lead to the formation of stable emulsions during extraction, trapping your product.
-
Solution: Add brine to the separatory funnel to help break the emulsion. If that fails, filtering the entire biphasic mixture through a pad of Celite can often resolve the issue.
-
Section 3: Key Experimental Protocols
Protocol 1: Steglich Esterification of N-Boc-nipecotic acid
This protocol describes the esterification of N-Boc-piperidine-3-carboxylic acid with benzyl alcohol, a common transformation.
Materials:
-
N-Boc-nipecotic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add N-Boc-nipecotic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).
-
Add benzyl alcohol (1.1 eq) and DMAP (0.1 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10 minutes. A white precipitate (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, cool the flask to 0 °C for 30 minutes and filter off the DCU precipitate, washing the filter cake with cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl ester.
Data Summary Table
The choice of solvent can be critical. Below is a table of common solvents used in esterification reactions.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent for Steglich at low temps; good solubility for many organics. |
| Tetrahydrofuran (THF) | 66.0 | 7.5 | Good general-purpose aprotic solvent.[5] |
| Toluene | 110.6 | 2.4 | High boiling point; useful for Fischer esterification with a Dean-Stark trap.[5] |
| N,N-Dimethylformamide (DMF) | 153.0 | 36.7 | High-boiling polar aprotic solvent; useful for dissolving poorly soluble amino acids but can be difficult to remove. |
References
- 1. reddit.com [reddit.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Piperidine Derivatives
Welcome to the Technical Support Center for the purification of polar piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of these valuable compounds. The inherent basicity and high polarity of many piperidine derivatives necessitate specialized approaches to achieve high purity, a critical factor for accurate biological evaluation and drug development.[1]
Section 1: General Purification Strategy & FAQs
The selection of an appropriate purification method is crucial for success and efficiency. It depends on the physicochemical properties of your target compound (polarity, stability, solid vs. liquid), the nature of the impurities, the required purity level, and the scale of your purification.[1]
Frequently Asked Questions (General)
Q1: I've just finished my reaction to synthesize a polar piperidine derivative. What's the first step in developing a purification strategy?
A1: The first step is to analyze your crude reaction mixture to understand the nature of the impurities. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[2] Identifying unreacted starting materials, byproducts, and reagent-related impurities will guide your choice of purification method.[2][3] For instance, if you have significant non-basic impurities, a simple acid-base extraction might be an effective first bulk purification step.[3][4]
Q2: My polar piperidine derivative is a low-melting solid or an oil at room temperature. What purification methods are most suitable?
A2: For oils or low-melting solids, distillation (if the compound is thermally stable) or chromatography are the primary methods of choice.[2][3] Recrystallization is generally not feasible for oils.[2] Column chromatography, particularly techniques designed for polar compounds like Hydrophilic Interaction Liquid Chromatography (HILIC), can be very effective.[5][6]
Q3: My purified piperidine derivative is colorless initially but turns yellow over time. What is happening and how can I prevent it?
A3: The yellow discoloration is often due to oxidation.[3][7] Piperidine and its derivatives can be susceptible to air oxidation.[3] To prevent this, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. If the impurity has already formed, repurification by distillation or chromatography may be necessary.
Purification Strategy Decision Workflow
The following workflow provides a general decision-making framework for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.[1]
Section 2: Chromatographic Purification
Due to their polarity and basic nature, piperidine derivatives often present unique challenges in chromatography, most commonly poor peak shape (tailing) due to strong interactions with the stationary phase.[8][9]
Troubleshooting Guide: Chromatography
| Problem | Potential Cause | Recommended Solution |
| Severe Peak Tailing on Silica Gel | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface. | Add a basic modifier to the mobile phase, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH) (typically 0.1-2%).[10] This neutralizes the active sites on the silica. |
| Compound Streaks or Stays at Baseline (Normal Phase) | The compound is too polar for the eluent system. | Increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., methanol in dichloromethane).[10] If streaking persists, consider an alternative technique like HILIC.[11] |
| Compound Elutes in the Void Volume (Reversed-Phase) | The compound is too polar and has minimal interaction with the non-polar C18 stationary phase. | Use a highly aqueous mobile phase with a specialized aqueous-stable C18 column.[6] Alternatively, switch to HILIC , which is designed for retaining and separating highly polar compounds.[5][12] |
| Poor Resolution Between Diastereomers | Diastereomers have very similar polarities, making separation difficult. | Optimize the mobile phase by systematically varying solvent composition. Lowering the column temperature can sometimes enhance chiral recognition.[13] Consider a different stationary phase or technique like Supercritical Fluid Chromatography (SFC), which often provides better resolution for chiral compounds.[13][14] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[5] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous component.[15] Water acts as the strong eluting solvent.[5]
Why HILIC works for polar piperidines: The primary retention mechanism is the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[5][15] This allows for the effective retention and separation of compounds that would otherwise elute with the solvent front in reversed-phase systems.
Caption: HILIC retention mechanism for polar compounds.
Experimental Protocol: Flash Chromatography with Basic Modifier
This protocol is for purifying a moderately polar basic piperidine derivative using standard silica gel.
-
TLC Analysis: Develop a solvent system using a mixture like Dichloromethane (DCM)/Methanol (MeOH). Spot the crude material on a silica TLC plate and elute. If the spot tails, add 0.5-1% triethylamine (TEA) to the solvent system and re-run the TLC. Adjust the DCM/MeOH ratio to achieve an Rf value of ~0.3 for your target compound.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., pure DCM with 1% TEA). Pack the column uniformly, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or DCM. If solubility is an issue, use a small amount of a stronger solvent like MeOH and adsorb the mixture onto a small amount of silica gel. Dry this silica and load the powder onto the top of the packed column.
-
Elution: Begin elution with the solvent system determined by TLC. If necessary, gradually increase the polarity by increasing the percentage of methanol (gradient elution).[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified piperidine derivative.[2]
Section 3: Crystallization & Recrystallization
Recrystallization is a powerful technique for purifying solid piperidine derivatives, leveraging the differential solubility of the compound and impurities in a solvent at varying temperatures.[3]
Troubleshooting Guide: Crystallization
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent . Add more solvent to reduce saturation. Try a solvent/anti-solvent system.[16] |
| No Crystal Formation | The solution is not sufficiently supersaturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Reduce the volume of the solvent by evaporation. If too soluble, use a solvent/anti-solvent system. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the compound.[16] Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation.[2] |
| Impure Crystals | The solution was cooled too rapidly, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] This promotes the formation of larger, purer crystals. If impurities persist, a second recrystallization may be necessary. |
Solvent Selection for Recrystallization
The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound poorly at room temperature but completely upon heating.[3][16]
| Compound Class/Polarity | Recommended Solvents | Key Considerations |
| Moderately Polar Piperidines | Alcohols (Ethanol, Methanol, Isopropanol), Acetonitrile, Toluene.[3][16] | Polarity is heavily influenced by N-substituents.[3] |
| Highly Polar (e.g., with COOH, OH groups) | Polar solvents like Ethanol, Water, or mixtures.[3] | The presence of multiple polar functional groups requires highly polar solvents. |
| Piperidine Salts (e.g., Hydrochloride) | Ethanol, Methanol/Ether mixtures.[3] | Salts are often much more polar than the free base. |
Experimental Protocol: Solvent/Anti-Solvent Recrystallization
This method is useful when a suitable single solvent cannot be found.[3][16]
-
Solvent System Selection: Identify a "good" solvent in which your compound is highly soluble. Identify a miscible "poor" solvent (anti-solvent) in which the compound is poorly soluble.[3][16] Common pairs include Methanol/Diethyl Ether or Acetone/Hexane.[17]
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Induce Precipitation: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[3][16]
-
Crystallization: If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent/anti-solvent mixture, and dry under vacuum.[2]
Section 4: Alternative & Specialized Techniques
Acid-Base Extraction
This is a highly effective bulk purification technique to separate basic piperidine derivatives from neutral or acidic impurities.[3] The principle relies on the ability to change the solubility of the basic piperidine by protonating it with acid, moving it into an aqueous layer, and then deprotonating it with a base to move it back into an organic layer.[3][18]
Caption: Workflow for purification by acid-base extraction.[3]
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol.[19] It offers very fast and efficient separations.[19] For polar and basic compounds like piperidines, additives (acidic or basic) are often required to achieve good peak shape and resolution.[20] SFC is particularly powerful for chiral separations (separating enantiomers and diastereomers).[13][14][21]
Ion-Exchange Chromatography (IEX)
For piperidine derivatives that carry a formal charge (e.g., quaternary ammonium salts or protonated amines at a specific pH), ion-exchange chromatography is a viable option.[22] This technique separates molecules based on their net charge by using a stationary phase with fixed charged groups.[22][23] Cation-exchange chromatography, which uses a negatively charged stationary phase, would be used to retain and separate positively charged (protonated) piperidine derivatives.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. labex.hu [labex.hu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. benchchem.com [benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. longdom.org [longdom.org]
- 23. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
Stability and storage conditions for Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride
An essential intermediate in pharmaceutical synthesis, Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride demands careful handling to ensure its stability and the integrity of experimental outcomes. This guide serves as a technical support resource for researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the officially recommended storage conditions for this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1] This practice minimizes exposure to atmospheric moisture and oxygen, which are key factors in potential degradation.
Q2: Is this compound a hygroscopic compound?
Yes. As a hydrochloride salt, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] This is a critical characteristic to consider during handling and storage, as moisture uptake can lead to physical changes (clumping, stickiness) and chemical degradation.[3]
Q3: What is the primary degradation pathway for this compound?
The most probable degradation pathway under ambient conditions is the hydrolysis of the ethyl ester functional group. The presence of absorbed water, potentially accelerated by the acidic nature of the hydrochloride salt, can break the ester bond to form 4-Methylpiperidine-4-carboxylic acid and ethanol.
Q4: What solvents are suitable for dissolving this compound?
This compound is readily soluble in water.[1] It is also reported to be soluble in various organic solvents, including alcohols, ethers, and ketones.[4] When preparing solutions for long-term storage, it is crucial to use anhydrous solvents and store them under an inert atmosphere to prevent hydrolysis.
Q5: What are the key safety precautions when handling this compound?
Users should handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or under a chemical fume hood.[5][6][7] It is classified as a warning-level hazard, known to cause skin and eye irritation and may be harmful if inhaled or swallowed.
Storage and Stability Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents exposure to atmospheric moisture and oxygen.[1] |
| Container | Tightly Sealed | Prevents ingress of moisture and air.[5][7][8] |
| Hygroscopicity | High | Hydrochloride salts readily absorb atmospheric water.[2][3] |
| Primary Degradation | Ester Hydrolysis | Reaction with water breaks down the compound.[9] |
Troubleshooting Guide
Problem: The compound, which was a solid powder, has become sticky, oily, or has formed hard clumps.
-
Probable Cause : This is a classic sign of significant moisture absorption due to the compound's hygroscopic nature.[2] When the crystalline solid absorbs enough water from the atmosphere, it can deliquesce, leading to a change in its physical state.
-
Solution :
-
Immediately move the container to a desiccator or a glove box with a dry atmosphere to halt further moisture uptake.
-
For future use, ensure the container is sealed tightly immediately after dispensing and consider storing it inside a desiccator within the recommended 2-8°C refrigerator.
-
Before weighing, allow the container to equilibrate to room temperature in a desiccator to prevent condensation from forming on the cold container surface.
-
The material may still be usable if chemical degradation has not occurred. However, its water content is now significant, which will affect weighing accuracy and may accelerate degradation in solution. An analytical test (e.g., Karl Fischer titration) is recommended to quantify the water content.
-
Problem: My analysis (e.g., NMR, LC-MS) shows a new, more polar impurity that wasn't present in the initial batch.
-
Probable Cause : This impurity is likely the hydrolysis product, 4-Methylpiperidine-4-carboxylic acid. This occurs when the ethyl ester group reacts with water. This is the most common degradation pathway, especially if the compound was improperly stored or handled in a humid environment.
-
Solution :
-
Confirm the identity of the impurity by comparing its spectral data to a reference standard of 4-Methylpiperidine-4-carboxylic acid if available.
-
Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere and that all solvents used for making stock solutions are anhydrous.
-
If the level of impurity is significant, the material may no longer be suitable for your experiment, as it can affect reaction stoichiometry and introduce contaminants. It is recommended to use a fresh, unopened vial of the compound.
-
Problem: My reaction yields are inconsistent or lower than expected when using this reagent.
-
Probable Cause : If the reagent has degraded due to moisture absorption and subsequent hydrolysis, its effective purity is lower than stated on the label. When you weigh out the material, a portion of that mass is actually the hydrolysis product and absorbed water, leading to a lower molar amount of the desired starting material being added to your reaction.
-
Solution :
-
Perform a purity check on your current stock of the reagent using a suitable analytical method (e.g., qNMR or LC-MS with a standard).
-
Implement stricter handling protocols for the compound as outlined in the experimental protocols section below.
-
For highly sensitive reactions, it is best practice to use a fresh vial of the starting material that has been stored under ideal conditions.
-
Experimental Protocols
Protocol 1: Handling and Weighing a Hygroscopic Compound
-
Equilibration : Before opening, place the sealed container of this compound in a desiccator at room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment : If possible, perform all manipulations within a glove box under a dry nitrogen or argon atmosphere.
-
Rapid Dispensing : If a glove box is unavailable, minimize the time the container is open to the atmosphere. Have all necessary tools (spatulas, weigh boats) ready. Open the container, quickly dispense the required amount, and immediately and tightly reseal the container.
-
Final Sealing : For extra protection, wrap the container's cap with parafilm before returning it to cold storage (2-8°C).
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection : Use only anhydrous grade solvents for preparing stock solutions. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.
-
Preparation : Add the anhydrous solvent to a flask containing the pre-weighed this compound. The flask should be oven-dried and cooled under an inert atmosphere.
-
Storage : Store the resulting solution in a tightly sealed vial with a PTFE-lined cap. Purge the headspace of the vial with nitrogen or argon before sealing. Store the solution at the recommended temperature (e.g., -20°C for long-term stability), but be mindful of the solvent's freezing point.
-
Usage : When using the stock solution, allow it to warm to room temperature before opening to prevent condensation. Use a syringe to withdraw the required volume through a septum cap to maintain the inert atmosphere inside.
Visual Troubleshooting Guide
The following diagram outlines the decision-making process when encountering potential degradation of the compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. biosynce.com [biosynce.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemos.de [chemos.de]
- 8. fishersci.es [fishersci.es]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues with Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride
Welcome to the technical support guide for Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride (CAS No. 225240-71-1). This document is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome common solubility challenges encountered with this compound. As a hydrochloride salt of a substituted piperidine, its solubility is intrinsically linked to the physicochemical properties of the solution, most notably pH. This guide provides both the theoretical basis for these challenges and practical, step-by-step protocols to ensure successful dissolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is described as water-soluble, but it's not dissolving in my aqueous solution. What is the most likely cause?
This is a common issue that almost always relates to the pH of your solution. This compound is the salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). Its solubility in water is highest when it remains in its protonated, ionic salt form.[1][2] If the pH of your aqueous medium is neutral or, more critically, basic (pH > 7), the piperidine nitrogen will be deprotonated. This converts the salt into its free base form, which is significantly less polar and thus much less soluble in water, often leading to precipitation or failure to dissolve.
The equilibrium between the soluble and insoluble forms is governed by the solution's pH, a principle well-described by the Henderson-Hasselbalch equation.[3][4]
Caption: pH effect on the equilibrium of the hydrochloride salt.
Q2: The compound dissolved initially, but then precipitated after I added another reagent. Why did this happen?
This is a classic case of a pH-induced precipitation. Your initial solution was likely at an optimal (acidic to neutral) pH for solubility. The reagent you added was likely basic, or it was dissolved in a basic buffer. This addition raised the overall pH of your solution, shifting the equilibrium shown in the diagram above to the right and causing the less soluble free base to crash out of solution.[5][6]
To prevent this, you should:
-
Measure the pH of the reagent solution you are adding.
-
Use a buffered system for your primary solution. A buffer will resist drastic changes in pH upon the addition of other components, keeping the compound in its soluble salt form.
-
If possible, adjust the pH of the incoming reagent to be compatible with your primary solution before mixing.
Q3: What are the recommended solvents for this compound?
The choice of solvent depends on the requirements of your downstream application. Based on its structure and available data, here is a summary of recommended starting points.[7]
| Solvent Class | Recommended Solvents | Rationale & Best Practices |
| Aqueous | Deionized Water (pH adjusted to < 6.5), Citrate Buffer (pH 3-6), Acetate Buffer (pH 3.6-5.6), Phosphate-Buffered Saline (PBS, pH ~7.4)* | Ideal for biological assays. The hydrochloride salt form is readily soluble.[7] *Use PBS with caution; at pH 7.4, solubility may be reduced compared to more acidic buffers. Always confirm solubility at your final concentration. |
| Polar Protic | Ethanol, Methanol | The compound is often synthesized or recrystallized from alcohols.[8] These are good choices for creating concentrated stock solutions that can then be diluted into aqueous buffers. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent solvents for creating high-concentration stock solutions. The compound should be fully soluble. Be mindful of solvent compatibility with your experimental system (e.g., cell toxicity). |
| Co-Solvent Systems | Water/Ethanol, Water/Propylene Glycol | Used when aqueous solubility is insufficient even with pH adjustment. The organic co-solvent helps solubilize the non-polar portions of the molecule.[9] |
Troubleshooting Guides
Guide 1: Systematic Protocol for Aqueous Dissolution
Follow this workflow to troubleshoot and achieve complete dissolution in aqueous media.
Caption: Step-by-step workflow for troubleshooting aqueous solubility.
Detailed Steps:
-
Prepare the Solvent: Start with a buffered solvent if possible (e.g., 50 mM sodium acetate, pH 5.0). If using water, ensure it is high-purity deionized water.
-
Add Compound: Weigh the desired amount of this compound and add it to the solvent.
-
Initial Mixing: Vortex or stir the solution for 2-3 minutes at room temperature.
-
Assess and Adjust pH: If the solid remains, use a calibrated pH meter to check the pH. If it is above 6.5, carefully add 0.1 M HCl dropwise while stirring until the pH is in the 5.0-6.0 range. The solid should dissolve as the pH drops.
-
Apply Gentle Energy (If Needed): If a small amount of solid persists, gently warm the solution to 37-40°C or place it in a bath sonicator for 5-10 minutes. This can help overcome the activation energy of dissolution for kinetically slow-to-dissolve solids. Do not boil.
-
Final Filtration: Once dissolved, it is good practice to filter the solution through a 0.22 µm syringe filter to remove any potential microparticulates before use in sensitive applications.
Guide 2: Advanced Solubilization Techniques
If pH adjustment is insufficient or incompatible with your experimental design, consider these advanced methods.
Method A: Co-Solvency
This technique involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a compound that has significant non-polar character.[9][10]
Protocol:
-
Prepare a concentrated primary stock solution of the compound in 100% DMSO or 200-proof ethanol.
-
Determine the maximum percentage of the organic co-solvent tolerated by your experiment (e.g., a final concentration of 1% DMSO is common in cell-based assays).
-
Perform a serial dilution of your concentrated stock into the final aqueous buffer. It is critical to add the stock solution to the buffer (and not the other way around) while vortexing to avoid localized high concentrations that can cause precipitation.
-
If the solution remains hazy, the required co-solvent concentration may be too high for the system.
Method B: Micellar Solubilization using Surfactants
For extremely challenging cases, surfactants can be used to form micelles. Micelles are microscopic spheres with a hydrophobic core and a hydrophilic shell. The less-soluble free base form of your compound can be sequestered inside the hydrophobic core, allowing it to be dispersed and effectively "solubilized" in the aqueous medium.
Caption: Conceptual diagram of micellar solubilization.
Protocol:
-
Select a biocompatible, non-ionic surfactant such as Tween® 80 or Kolliphor® EL.
-
Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC). For Tween® 80, this is ~0.01-0.02% w/v. A common starting concentration is 0.1% to 1% w/v.
-
Add the this compound to the surfactant-containing solution.
-
Mix thoroughly. Gentle heating or sonication can facilitate the incorporation of the compound into the micelles.[11] The resulting solution should be clear, although it may be slightly more viscous than water.
References
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. quora.com [quora.com]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. microbenotes.com [microbenotes.com]
- 5. chadsprep.com [chadsprep.com]
- 6. youtube.com [youtube.com]
- 7. biosynce.com [biosynce.com]
- 8. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. bio-protocol.org [bio-protocol.org]
Validation & Comparative
1H NMR analysis of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride
An In-depth Technical Guide and Comparative Analysis of the ¹H NMR Spectrum of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a key intermediate in pharmaceutical synthesis, understanding its structural features through robust analytical techniques like NMR is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple data report, offering a detailed interpretation grounded in spectroscopic principles and a comparative analysis with structurally related analogs to provide a deeper understanding of its ¹H NMR characteristics.
Molecular Structure and Proton Environments
The first step in any NMR analysis is to deconstruct the molecule to identify all chemically non-equivalent protons. The structure of this compound possesses several distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum.
The key structural features influencing the spectrum are:
-
The Ethyl Ester Group: Comprising a methylene (-CH₂-) and a methyl (-CH₃) group.
-
The Piperidine Ring: A six-membered saturated heterocycle. Due to the chair conformation, axial and equatorial protons on the same carbon are diastereotopic and thus chemically non-equivalent.
-
The Quaternary Center (C4): The presence of both a methyl group and an ester group at C4 simplifies the spectrum by eliminating a proton at this position.
-
The Hydrochloride Salt: The nitrogen atom is protonated to form an ammonium salt (-NH₂⁺-). This has a profound deshielding effect on the adjacent protons.
Below is a diagram illustrating the distinct proton environments.
Caption: Proton environments in this compound.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A trustworthy protocol is self-validating. The following procedure outlines the steps for acquiring a high-quality ¹H NMR spectrum suitable for structural confirmation.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Methodology:
-
Solvent Selection:
-
The hydrochloride salt's solubility is critical. While Deuterated Chloroform (CDCl₃) is common for organic molecules, amine salts often have poor solubility.
-
Primary Choice: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves most hydrochloride salts and its residual proton signal (~2.50 ppm) rarely interferes with key signals.[1] The acidic N-H protons are typically observable as a broad peak.
-
Alternative Choice: Deuterium Oxide (D₂O) can also be used. It will dissolve the sample well, but the acidic N-H protons will exchange with deuterium and become invisible in the spectrum.[1] This can be a useful diagnostic experiment to confirm the identity of the N-H signal. The residual HDO peak appears around 4.79 ppm.[1]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is essential for high-quality spectra.
-
If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Experiment: Standard proton acquisition (zg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 12 ppm.
-
Number of Scans: 16 to 64 scans, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~4 seconds.
-
Reference: The residual solvent peak (DMSO-d₆ at 2.50 ppm) should be used for chemical shift calibration. Tetramethylsilane (TMS) can be added but is often unnecessary when using a well-characterized solvent.
-
Spectral Analysis and Interpretation
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the labeled proton environments. The following table summarizes the expected data.
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Integration | Rationale for Chemical Shift |
| Hₙ | -NH ₂⁺- | ~9.0 - 9.5 | Broad Singlet (br s) | 2H | Highly deshielded due to the positive charge on nitrogen and solvent effects. Broadened by quadrupolar coupling and chemical exchange. |
| Hₔ | -O-CH ₂-CH₃ | ~4.15 | Quartet (q) | 2H | Adjacent to the electron-withdrawing ester oxygen, causing a significant downfield shift. |
| Hₐ | -N⁺-CH ₂- | ~3.1 - 3.4 | Multiplet (m) | 4H | Strongly deshielded by the adjacent positively charged nitrogen atom. Complex splitting due to coupling with Hᵦ and potential axial/equatorial non-equivalence. |
| Hᵦ | -CH ₂-C(quat) | ~2.0 - 2.3 | Multiplet (m) | 4H | Standard aliphatic region, deshielded relative to a simple alkane by proximity to the ester and ammonium groups. Complex splitting. |
| Hₑ | -O-CH₂-CH ₃ | ~1.20 | Triplet (t) | 3H | Standard upfield aliphatic region for an ethyl group methyl. |
| H꜀ | C(quat)-CH ₃ | ~1.35 | Singlet (s) | 3H | Aliphatic methyl group attached to a quaternary carbon. No adjacent protons, hence a singlet. |
Comparative Analysis: Contextualizing the Spectrum
Analyzing a spectrum in isolation provides limited insight. By comparing it with analogs, we can decisively attribute spectral features to specific structural elements.
Comparison vs. Ethyl 4-piperidinecarboxylate Hydrochloride (Unmethylated Analog)
The most direct comparison is with the parent compound lacking the C4-methyl group. The ¹H NMR spectrum of Ethyl 4-piperidinecarboxylate shows distinct differences.
-
Disappearance of the C4-H Signal: In the unmethylated analog, a proton exists at the C4 position. This proton would appear as a multiplet, likely around 2.4-2.7 ppm, coupled to the four adjacent Hᵦ protons. In our target molecule, this signal is absent.
-
Appearance of the H꜀ Singlet: Concurrently, the introduction of the C4-methyl group gives rise to a sharp singlet (H꜀) at ~1.35 ppm with an integration of 3H. This is a clear and unambiguous marker for successful methylation at the C4 position.
-
Shifts of Hᵦ Protons: The Hᵦ protons in the target molecule are expected to be slightly downfield compared to the unmethylated analog due to the substitution effect of the added methyl group.
Comparison vs. Ethyl 4-Methylpiperidine-4-carboxylate (Free Base)
The state of the nitrogen atom (free amine vs. ammonium salt) dramatically alters the spectrum.
-
Shielding of Hₐ Protons: In the free base, the lone pair on the nitrogen is electron-donating. The Hₐ protons (-N-CH₂-) would therefore be significantly more shielded (shifted upfield), appearing around 2.6-2.8 ppm instead of the ~3.1-3.4 ppm predicted for the hydrochloride salt. This ~0.5 ppm downfield shift upon protonation is a classic diagnostic feature for amines.
-
N-H Signal: The free base would have a single N-H proton signal, typically appearing much further upfield and often being very broad. In the hydrochloride salt, two N-H protons (Hₙ) are present and are shifted far downfield due to the positive charge.
Comparison vs. Other Analytical Techniques
While ¹H NMR is a premier tool for structure elucidation, it is best used in concert with other methods.
-
¹³C NMR Spectroscopy: Would confirm the number of unique carbon atoms (8 expected for the cation) and their electronic environment. The quaternary C4 carbon would be clearly identifiable, as would the carbonyl carbon of the ester at ~175 ppm.
-
Mass Spectrometry (MS): Would confirm the molecular weight of the parent cation (C₉H₁₈NO₂⁺, m/z = 172.13).
-
Infrared (IR) Spectroscopy: Would show characteristic stretches for the N-H bonds in the ammonium salt (~3000-2700 cm⁻¹, broad), the C=O of the ester (~1730 cm⁻¹), and C-O bonds (~1250 cm⁻¹).
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. Through a careful analysis of chemical shifts, integration, and splitting patterns, every proton environment in the molecule can be accounted for. The predicted spectrum is characterized by a strongly deshielded multiplet for the protons alpha to the ammonium nitrogen, a sharp singlet for the C4-methyl group, and the classic quartet-triplet pattern of the ethyl ester. Comparative analysis against its unmethylated and free-base analogs confirms the profound influence of the C4-methyl group and nitrogen protonation on the chemical shifts, providing researchers with clear diagnostic markers for confirming the identity and purity of this important synthetic intermediate.
References
A Senior Application Scientist's Guide to Spectroscopic Data of Substituted Piperidine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The piperidine carboxylate scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous pharmaceuticals. Its conformational flexibility and the diverse substitution patterns it allows make it a privileged structure in drug design. A thorough understanding of its spectroscopic properties is paramount for chemists to confirm structures, assess purity, and understand the impact of chemical modifications. This guide provides a comparative analysis of the spectroscopic data for a range of substituted piperidine carboxylates, offering insights into the interplay between structure and spectral features.
The Significance of Spectroscopic Analysis in Piperidine Carboxylate Chemistry
Piperidine carboxylates are prevalent in a wide array of therapeutic agents, from analgesics to antipsychotics. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating this structural information.
This guide will delve into the characteristic spectroscopic signatures of key piperidine carboxylate derivatives, providing a framework for researchers to interpret their own experimental data with confidence. We will explore how different substituents on the nitrogen atom and the piperidine ring influence the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For piperidine carboxylates, ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern, stereochemistry, and conformational preferences of the piperidine ring.
The Piperidine Ring: A Tale of Two Conformations
The piperidine ring predominantly adopts a chair conformation to minimize steric strain. This gives rise to two distinct orientations for substituents: axial and equatorial. The interplay between these positions significantly influences the NMR chemical shifts.
Caption: Chair conformation of the piperidine ring showing axial and equatorial positions.
Generally, axial protons are more shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the ring. The coupling constants (J-values) between adjacent protons are also highly informative. A large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.[1][2]
Comparative ¹H NMR Data
The following table compares the approximate ¹H NMR chemical shifts for the piperidine ring protons in several common derivatives.
| Compound | H-2, H-6 (ppm) | H-3, H-5 (ppm) | H-4 (ppm) | N-substituent Protons (ppm) | Carboxylate Protons (ppm) |
| Ethyl 4-piperidinecarboxylate | 3.0-3.2 (axial), 2.6-2.8 (equatorial) | 1.8-2.0 (axial), 1.6-1.8 (equatorial) | 2.3-2.5 | - | 4.1 (q, -OCH₂CH₃), 1.2 (t, -OCH₂CH₃) |
| N-Boc-piperidine-4-carboxylic acid | 3.8-4.0 (broad) | 1.8-2.0 (broad) | 2.4-2.6 | 1.45 (s, -C(CH₃)₃) | - |
| Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | 3.9-4.1 (broad) | 1.8-2.0 (broad) | 2.4-2.6 | 1.45 (s, -C(CH₃)₃) | 3.65 (s, -OCH₃) |
| Ethyl 1-benzylpiperidine-4-carboxylate | 2.8-3.0 | 1.8-2.0 | 2.4-2.6 | 3.5 (s, -CH₂Ph), 7.2-7.4 (m, Ar-H) | 4.1 (q, -OCH₂CH₃), 1.2 (t, -OCH₂CH₃) |
Analysis:
-
N-Substitution: The presence of an electron-withdrawing N-Boc group causes a significant downfield shift of the adjacent H-2 and H-6 protons compared to the unsubstituted or N-benzyl derivatives. This is due to the deshielding effect of the carbonyl group in the Boc protecting group.
-
Conformational Rigidity: The broadness of the signals for the N-Boc derivatives at room temperature is often due to restricted rotation around the N-C(O) amide bond, leading to the presence of multiple conformers in solution.[3]
Comparative ¹³C NMR Data
The ¹³C NMR chemical shifts are also sensitive to the electronic environment and substitution pattern.
| Compound | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) | N-substituent Carbons (ppm) | Carboxylate Carbons (ppm) |
| Ethyl 4-piperidinecarboxylate | ~45 | ~28 | ~41 | - | ~175 (C=O), ~60 (-OCH₂) |
| N-Boc-piperidine-4-carboxylic acid | ~43 | ~28 | ~41 | ~80 (-C(CH₃)₃), ~28 (-C(CH₃)₃) | ~177 (C=O), ~155 (N-C=O) |
| Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | ~43 | ~28 | ~41 | ~80 (-C(CH₃)₃), ~28 (-C(CH₃)₃) | ~175 (C=O), ~52 (-OCH₃), ~155 (N-C=O) |
| Ethyl 1-benzylpiperidine-4-carboxylate | ~53 | ~28 | ~41 | ~63 (-CH₂Ph), ~127-138 (Ar-C) | ~175 (C=O), ~60 (-OCH₂) |
Analysis:
-
N-Substitution: Similar to the ¹H NMR, the N-substituent has a pronounced effect on the chemical shifts of the adjacent C-2 and C-6 carbons. The N-benzyl group causes a significant downfield shift compared to the unsubstituted and N-Boc derivatives.
-
Carbonyl Carbons: The chemical shifts of the carboxylate and the N-Boc carbonyl carbons are distinct and can be easily identified in the downfield region of the spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. For substituted piperidine carboxylates, the most informative regions are the N-H stretching (for secondary amines), C-H stretching, and the carbonyl (C=O) stretching regions.
Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (secondary amine) | 3300-3500 | Medium, sharp | Present in unsubstituted piperidine carboxylates. |
| C-H Stretch (alkane) | 2850-3000 | Strong | Characteristic of the piperidine ring and alkyl substituents. |
| C=O Stretch (ester) | 1730-1750 | Strong | The exact position is influenced by the electronic effects of the N-substituent.[4] |
| C=O Stretch (N-Boc) | 1680-1700 | Strong | Appears at a lower frequency than the ester carbonyl due to resonance. |
| C-O Stretch (ester) | 1150-1250 | Strong |
Analysis:
The position of the ester carbonyl (C=O) stretching frequency is a sensitive probe of the electronic environment of the nitrogen atom. Electron-withdrawing groups on the nitrogen, such as the Boc group, tend to decrease the electron density on the ester carbonyl, leading to a slight shift to higher wavenumbers. Conversely, electron-donating groups can shift the absorption to lower wavenumbers.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Ionization Techniques
For piperidine carboxylates, Electrospray Ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[6] This is ideal for accurate molecular weight determination. Electron Ionization (EI) is a higher-energy technique that leads to more extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
Common Fragmentation Pathways
The fragmentation of piperidine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), leading to the formation of stable iminium ions. The piperidine ring itself can also undergo cleavage.[7]
Caption: A simplified workflow for mass spectrometry analysis and common fragmentation pathways.
For N-substituted piperidine-4-carboxylates, characteristic fragmentation patterns often involve the loss of the N-substituent and the carboxylate group. For example, in the ESI-MS/MS of protonated piperidine alkaloids, a common fragmentation pathway is the neutral loss of water or acetic acid.[6][8]
Example Fragmentation:
-
Ethyl 4-piperidinecarboxylate (EI): A prominent fragment at m/z 84 is often observed, corresponding to the piperidine ring after loss of the ethoxycarbonyl group.
-
N-Boc protected piperidines (ESI): Loss of the Boc group (100 Da) or isobutylene (56 Da) are common fragmentation pathways.
Experimental Protocols: Best Practices for Data Acquisition
To obtain high-quality, reproducible spectroscopic data, it is essential to follow standardized experimental protocols.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. Common solvents include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.[9] For compounds with acidic or basic protons, the choice of solvent can significantly affect the spectrum due to hydrogen bonding and exchange.
-
Internal Standard: Tetramethylsilane (TMS) is the most common internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[10]
-
Data Acquisition: For routine ¹H NMR, a 400 or 500 MHz spectrometer is typically sufficient. For more complex molecules or for detailed conformational analysis, higher field strengths and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable.[11]
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation.[12]
-
Data Acquisition: A Fourier-transform infrared (FTIR) spectrometer is typically used. The spectrum is usually recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: For ESI-MS, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1-10 µg/mL).[13]
-
Data Acquisition: The choice of mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap) will determine the resolution and mass accuracy of the measurement. For accurate mass measurements, internal calibration is often employed.[14]
Conclusion
The spectroscopic analysis of substituted piperidine carboxylates is a multifaceted process that provides a deep understanding of their chemical structure and stereochemistry. By systematically comparing the NMR, IR, and MS data of different derivatives, researchers can discern the influence of various substituents on the spectral properties. This guide serves as a foundational resource for scientists in the field, enabling more efficient and accurate characterization of these vital pharmaceutical building blocks. A thorough grasp of these spectroscopic principles is not merely an academic exercise but a critical component in the rational design and development of new medicines.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 5. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. uni-onward.com.tw [uni-onward.com.tw]
- 10. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis for the Synthetic Chemist: Ethyl 4-Methylpiperidine-4-carboxylate vs. its Methyl Ester Analog
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredient (API). The 4-methylpiperidine-4-carboxylate scaffold is a privileged structure in medicinal chemistry, and the choice between its ethyl and methyl esters, while seemingly minor, carries significant implications for synthesis and reactivity. This guide provides an in-depth comparison of Ethyl 4-Methylpiperidine-4-carboxylate and its methyl ester analog, Methyl 4-Methylpiperidine-4-carboxylate, supported by experimental data and established chemical principles.
Introduction to the Analogs
Ethyl 4-methylpiperidine-4-carboxylate and Methyl 4-methylpiperidine-4-carboxylate are heterocyclic esters that serve as valuable intermediates in the synthesis of a wide range of pharmaceutical agents.[1] The core 4-methylpiperidine moiety offers a desirable combination of lipophilicity and basicity, while the ester functionality provides a versatile handle for further chemical transformations. The key distinction between these two molecules lies in the seemingly subtle difference of an ethyl versus a methyl group in the ester functionality. This guide will explore how this small structural change influences their synthesis, physicochemical properties, and reactivity.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of these intermediates is essential for their effective use in synthesis. The following table summarizes the key properties of Ethyl 4-Methylpiperidine-4-carboxylate and Methyl 4-Methylpiperidine-4-carboxylate, primarily focusing on their hydrochloride salts for which more comprehensive data is available.
| Property | Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride | Mthis compound |
| CAS Number | 225240-71-1 | 949081-43-0[2] |
| Molecular Formula | C₉H₁₈ClNO₂ | C₈H₁₆ClNO₂[3] |
| Molecular Weight | 207.70 g/mol | 193.67 g/mol [3] |
| Appearance | Solid | Data not readily available |
| Storage | Inert atmosphere, 2-8°C | Sealed in dry, Room Temperature[3] |
Note: Data for the free base forms are less consistently reported in publicly available databases. The ethyl ester is a colorless liquid, soluble in organic solvents and insoluble in water.[2]
Synthesis of Ethyl and Methyl 4-Methylpiperidine-4-carboxylate
The most common and straightforward approach to synthesizing both the ethyl and methyl esters is through the esterification of the parent carboxylic acid, 4-methylpiperidine-4-carboxylic acid. The choice of alcohol (ethanol or methanol) in the presence of an acid catalyst or a coupling agent dictates the final product. A widely used and efficient method involves the use of thionyl chloride (SOCl₂) with the corresponding alcohol.[4][5] This method proceeds through an acid chloride intermediate, which is highly reactive towards the alcohol.
Caption: General workflow for the synthesis of the target esters.
Experimental Protocol: Esterification via Thionyl Chloride
The following protocols outline the synthesis of both esters from 4-methylpiperidine-4-carboxylic acid. The causality behind using thionyl chloride is its ability to convert the carboxylic acid to a highly reactive acid chloride in situ, which then readily reacts with the alcohol. Using the alcohol as the solvent drives the reaction to completion based on Le Chatelier's principle.[6]
Protocol 1: Synthesis of Ethyl 4-Methylpiperidine-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).
-
Addition of Thionyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. The addition is exothermic and generates HCl gas, so proper ventilation is crucial.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the excess ethanol and thionyl chloride under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester. Further purification can be achieved by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Methyl 4-Methylpiperidine-4-carboxylate
This protocol is identical to Protocol 1, with the substitution of anhydrous ethanol with anhydrous methanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Addition of Thionyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer, filter, and concentrate to obtain the crude methyl ester. Purify further by vacuum distillation or column chromatography.
Comparative Reactivity and Stability
The primary difference in reactivity between the ethyl and methyl esters stems from steric and electronic effects.
Steric Hindrance
The ethyl group is sterically bulkier than the methyl group. This difference in size can significantly influence the rate of reactions where the ester's carbonyl group is attacked by a nucleophile. In general, the less sterically hindered methyl ester is expected to react faster in nucleophilic acyl substitution reactions, such as hydrolysis (saponification).[7] For sterically hindered esters, this effect is even more pronounced.[8]
Caption: Steric hindrance affecting nucleophilic attack.
Hydrolytic Stability
The rate of hydrolysis, particularly under basic conditions (saponification), is a critical consideration. Studies on homologous esters have shown that methyl esters often exhibit greater metabolic stability compared to their ethyl counterparts in biological systems, though chemical hydrolysis rates can be faster for methyl esters due to reduced steric hindrance.[9] The hydrolysis of sterically hindered esters like the 4-methylpiperidine-4-carboxylates can be challenging under standard conditions.[10] However, in a direct chemical comparison, the methyl ester would be expected to hydrolyze more readily than the ethyl ester under the same basic conditions due to the smaller size of the methoxy leaving group precursor.
Applications in Drug Development: A Matter of Choice
Both esters are valuable intermediates in the synthesis of pharmaceuticals, particularly in the development of analgesics and other central nervous system (CNS) agents. The choice between the ethyl and methyl ester often comes down to practical considerations in a multi-step synthesis:
-
Reactivity vs. Stability: If a subsequent reaction requires the hydrolysis of the ester, the more reactive methyl ester might be preferred to allow for milder reaction conditions. Conversely, if the ester needs to survive several synthetic steps, the slightly more stable ethyl ester could be a better choice.
-
Solubility: The ethyl ester, being slightly more lipophilic, may exhibit different solubility profiles in various solvent systems compared to the methyl ester. This can be a crucial factor in purification steps like crystallization or chromatography.
-
Downstream Transformations: The specific nature of subsequent synthetic steps may favor one ester over the other. For instance, in transesterification reactions, the choice of the initial ester can influence reaction kinetics and equilibrium.
-
Commercial Availability and Cost: Practical considerations such as the cost and availability of the starting materials and reagents can also influence the decision.
Characterization Data
The identity and purity of these esters are typically confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Data (Hydrochloride Salts):
-
Ethyl 4-Methylpiperidine-4-carboxylate HCl: The ¹H NMR spectrum will characteristically show a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm, corresponding to the ethyl group.
-
Methyl 4-Methylpiperidine-4-carboxylate HCl: The ¹H NMR spectrum will display a singlet for the methyl ester protons, typically appearing around 3.7 ppm.[2]
Conclusion
While Ethyl 4-Methylpiperidine-4-carboxylate and its methyl ester analog are structurally very similar, the choice between them is not trivial for the synthetic chemist. The methyl ester offers the advantage of generally higher reactivity in nucleophilic acyl substitution reactions due to reduced steric hindrance, which can be beneficial for transformations like hydrolysis. The ethyl ester, being slightly more sterically hindered, may offer greater stability in certain synthetic sequences. Ultimately, the optimal choice depends on the specific requirements of the synthetic route, including the desired reactivity, stability, and purification considerations. A careful evaluation of these factors will enable researchers and drug development professionals to make an informed decision and streamline their synthetic efforts.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chembk.com [chembk.com]
- 3. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Boc-Protected vs. Non-Protected Piperidine Esters in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Piperidine Esters and the Role of Amine Protection
The piperidine ring is a cornerstone in modern medicinal chemistry, serving as a fundamental scaffold for a vast array of therapeutic agents, including those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal framework for drug design. Piperidine esters, in particular, are pivotal intermediates in the synthesis of numerous pharmaceuticals, offering a versatile handle for further molecular elaboration.
However, the secondary amine within the piperidine ring is a highly reactive nucleophile, readily participating in N-alkylation and N-acylation reactions. While this reactivity is essential for building molecular complexity, it can also lead to undesired side reactions and a lack of selectivity in multi-step syntheses. To orchestrate a precise and controlled synthetic route, chemists often employ protecting groups to temporarily mask the reactivity of the piperidine nitrogen.
Among the most widely used amine protecting groups is the tert-butoxycarbonyl (Boc) group. The Boc group is prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This guide provides an in-depth technical comparison of the reactivity of Boc-protected and non-protected piperidine esters, supported by established chemical principles and illustrative experimental protocols. We will explore how the presence of the Boc group fundamentally alters the nucleophilicity and steric environment of the piperidine nitrogen, thereby dictating its reactivity in key synthetic transformations.
The Dichotomy of Reactivity: A Mechanistic Overview
The core difference in reactivity between a non-protected piperidine ester and its Boc-protected counterpart lies in the availability of the nitrogen's lone pair of electrons and the steric hindrance around the nitrogen atom.
Non-Protected Piperidine Esters: The nitrogen atom in a non-protected piperidine ester possesses a readily available lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. This high nucleophilicity allows for rapid reaction with electrophiles such as alkyl halides and acylating agents.
Boc-Protected Piperidine Esters: The introduction of the bulky tert-butoxycarbonyl group has two profound effects on the piperidine nitrogen:
-
Steric Hindrance: The voluminous tert-butyl group physically obstructs the approach of electrophiles to the nitrogen atom, significantly slowing down the rate of reaction.
-
Electronic Effect: The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group of the carbamate. This resonance stabilization reduces the electron density on the nitrogen, thereby diminishing its nucleophilicity.
The interplay of these steric and electronic factors renders the Boc-protected piperidine nitrogen significantly less reactive than its unprotected form.
Comparative Reactivity in Key Synthetic Transformations
To empirically illustrate the reactivity differences, we will consider two fundamental and widely employed reactions in drug development: N-alkylation and N-acylation.
N-Alkylation: A Quantitative Comparison
N-alkylation is a crucial reaction for introducing alkyl substituents onto the piperidine nitrogen, a common strategy for modulating the pharmacological properties of a drug candidate. A direct comparison of the N-alkylation of a piperidine ester with and without Boc protection reveals a stark difference in reactivity.
Illustrative Reaction:
-
Non-Protected: Ethyl nipecotate reacts readily with an alkyl halide (e.g., benzyl bromide) in the presence of a mild base to yield the corresponding N-alkylated product.
-
Boc-Protected: N-Boc-ethyl nipecotate, under the same conditions, will show negligible to no reaction at the piperidine nitrogen due to the aforementioned steric and electronic effects of the Boc group.
Table 1: Theoretical Comparison of N-Alkylation Reactivity
| Feature | Non-Protected Piperidine Ester (e.g., Ethyl Nipecotate) | Boc-Protected Piperidine Ester (e.g., N-Boc-Ethyl Nipecotate) |
| Nitrogen Nucleophilicity | High | Very Low |
| Steric Hindrance at Nitrogen | Low | High |
| Typical Reaction Rate | Fast | Extremely Slow / No Reaction |
| Reaction Conditions | Mild base (e.g., K₂CO₃), room temperature or gentle heating | Reaction at the nitrogen is generally not feasible without deprotection |
| Typical Yield | Good to Excellent | ~0% |
N-Acylation: A Tale of Two Reactivities
N-acylation is another cornerstone reaction in pharmaceutical synthesis, used to introduce amide functionalities. The difference in reactivity between protected and unprotected piperidine esters is equally pronounced in this transformation.
Illustrative Reaction:
-
Non-Protected: Ethyl nipecotate will react swiftly with an acylating agent (e.g., benzoyl chloride) in the presence of a base to form the corresponding N-acyl piperidine.
-
Boc-Protected: The N-Boc-protected analogue will not undergo N-acylation at the piperidine nitrogen.
Table 2: Theoretical Comparison of N-Acylation Reactivity
| Feature | Non-Protected Piperidine Ester (e.g., Ethyl Nipecotate) | Boc-Protected Piperidine Ester (e.g., N-Boc-Ethyl Nipecotate) |
| Reactivity towards Acylating Agents | High | Very Low |
| Reaction Conditions | Base (e.g., triethylamine), 0°C to room temperature | No reaction at the nitrogen |
| Typical Yield | Excellent | ~0% |
Experimental Protocols for Comparative Analysis
To provide a framework for the quantitative assessment of these reactivity differences, the following detailed experimental protocols for parallel synthesis are presented. These protocols are designed to be self-validating by directly comparing the outcomes under identical reaction conditions.
Workflow for Comparative Reactivity Studies
Caption: Comparative experimental workflow.
Protocol 1: Comparative N-Alkylation
Objective: To quantitatively compare the rate and yield of N-alkylation for ethyl nipecotate and N-Boc-ethyl nipecotate.
Materials:
-
Ethyl nipecotate
-
N-Boc-ethyl nipecotate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, prepare the following reaction mixtures:
-
Flask A (Non-Protected): Dissolve ethyl nipecotate (1.0 eq) in anhydrous acetonitrile. Add anhydrous K₂CO₃ (2.0 eq).
-
Flask B (Boc-Protected): Dissolve N-Boc-ethyl nipecotate (1.0 eq) in anhydrous acetonitrile. Add anhydrous K₂CO₃ (2.0 eq).
-
-
Reagent Addition: To each flask, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir both reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
Workup: Upon completion (or after 24 hours), filter the reaction mixtures to remove K₂CO₃. Concentrate the filtrates under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR to determine the conversion. Purify the products by flash column chromatography to determine the isolated yields.
Protocol 2: Comparative N-Acylation
Objective: To compare the reactivity of ethyl nipecotate and N-Boc-ethyl nipecotate towards an acylating agent.
Materials:
-
Ethyl nipecotate
-
N-Boc-ethyl nipecotate
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks under a nitrogen atmosphere, prepare the following solutions:
-
Flask A (Non-Protected): Dissolve ethyl nipecotate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Flask B (Boc-Protected): Dissolve N-Boc-ethyl nipecotate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the mixture to 0°C.
-
-
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to each stirred solution at 0°C.
-
Reaction: Allow the reactions to warm to room temperature and stir for 4 hours.
-
Workup and Analysis: Quench the reactions with saturated aqueous sodium bicarbonate solution. Separate the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude material and purify by column chromatography to determine yields.
The Strategic Removal of the Boc Group: Deprotection
The utility of the Boc group lies in its ability to be selectively removed under conditions that typically do not affect other functional groups. The standard method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Caption: Boc deprotection workflow.
Conclusion: A Matter of Strategic Control
The comparison between Boc-protected and non-protected piperidine esters is not a matter of which is "better," but rather a question of strategic control in chemical synthesis. The non-protected piperidine offers high reactivity for direct functionalization, which can be advantageous in straightforward synthetic steps. However, in the context of complex, multi-step syntheses prevalent in drug development, the ability to selectively mask the reactivity of the piperidine nitrogen is paramount.
The Boc protecting group provides chemists with a robust and reliable tool to "turn off" the nucleophilicity of the piperidine nitrogen, allowing for selective transformations at other sites of the molecule. The stark contrast in reactivity, as outlined in the comparative protocols, underscores the indispensable role of the Boc group in modern pharmaceutical synthesis. By understanding and leveraging these reactivity differences, researchers can design more efficient, selective, and higher-yielding synthetic routes to novel therapeutic agents.
References
A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride is a key building block, offering a strategic entry point for the synthesis of complex molecules with a 4,4-disubstituted piperidine core. However, the demands of contemporary drug discovery—the need for novel intellectual property, improved ADME profiles, and diverse chemical space exploration—necessitate a critical evaluation of alternative reagents.
This guide provides an in-depth comparison of viable alternatives to this compound. We will delve into structural analogs, bioisosteres, and positional isomers, supported by experimental data and detailed synthetic protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Strategic Considerations for Selecting an Alternative
The choice of a building block extends beyond simple structural similarity. The rationale for selecting an alternative to this compound should be driven by a clear set of objectives:
-
Modulating Physicochemical Properties: Fine-tuning lipophilicity (LogP), acidity/basicity (pKa), and solubility is crucial for optimizing a compound's ADME profile.[3]
-
Exploring Novel Chemical Space: Introducing structural diversity can lead to new intellectual property and potentially uncover novel interactions with biological targets.
-
Improving Synthetic Tractability: An alternative reagent might offer advantages in terms of yield, purity, or ease of handling in subsequent synthetic steps.
-
Structure-Activity Relationship (SAR) Studies: Systematically altering the core scaffold can provide valuable insights into the key structural features required for biological activity.
Comparative Analysis of Alternative Scaffolds
Here, we present a comparative overview of promising alternatives to Ethyl 4-Methylpiperidine-4-carboxylate, categorized by their structural relationship to the parent molecule.
Analogs with Alternative 4-Position Substituents
A primary strategy for diversifying the 4,4-disubstituted piperidine core is to replace the methyl group with other functional handles. This approach maintains the core piperidine ring while offering new avenues for chemical elaboration.
| Reagent | Structure | Key Features & Applications |
| Ethyl 4-cyanopiperidine-4-carboxylate | ![]() | The cyano group serves as a versatile synthetic handle, enabling transformations into amines, amides, or tetrazoles, which are common carboxylic acid bioisosteres.[4] |
| Ethyl 4-aminopiperidine-4-carboxylate | ![]() | The primary amine offers a direct point for amide bond formation, sulfonylation, or reductive amination to introduce diverse side chains.[5] |
| N-Boc-4-methylpiperidine-4-carboxylic acid | ![]() | The Boc-protected nitrogen allows for controlled functionalization of the carboxylic acid, preventing undesired side reactions at the piperidine nitrogen.[6] |
Experimental Insight:
In amide coupling reactions, the choice of the 4-substituent can influence reaction yields. For instance, while direct comparisons are context-dependent, the electron-withdrawing nature of the cyano group in Ethyl 4-cyanopiperidine-4-carboxylate can impact the reactivity of the adjacent ester. In contrast, the free carboxylic acid of N-Boc-4-methylpiperidine-4-carboxylic acid allows for direct activation with standard coupling reagents like EDC/HOBt, often leading to high yields in amide bond formation.
Structural Analogs with Varying Ring Sizes
Altering the ring size of the heterocyclic core can significantly impact the conformational rigidity and vectoral presentation of substituents, thereby influencing binding affinity and selectivity for a biological target.[7]
| Reagent | Structure | Key Features & Applications |
| Ethyl 3-methylazetidine-3-carboxylate | ![]() | The four-membered azetidine ring offers a more constrained scaffold compared to piperidine, which can be advantageous for locking in a bioactive conformation.[8] |
| Ethyl 4-methylpyrrolidine-4-carboxylate | ![]() | The five-membered pyrrolidine ring provides a different conformational profile than piperidine, potentially leading to improved binding interactions. |
Experimental Insight:
Structure-activity relationship studies have shown that the choice between piperidine, pyrrolidine, and azetidine scaffolds can have a profound impact on biological activity. For example, in the development of ghrelin receptor inverse agonists, spirocyclic piperidine-azetidine derivatives were found to have significantly improved binding affinity compared to their piperidine-only counterparts.[9][10] This highlights the importance of exploring different ring systems to optimize ligand-receptor interactions.
Positional Isomers
Exploring different substitution patterns on the piperidine ring can be a fruitful strategy for uncovering novel SAR. Positional isomers of Ethyl 4-Methylpiperidine-4-carboxylate can offer different spatial arrangements of the key functional groups.
| Reagent | Structure | Key Features & Applications |
| Methyl 3-methylpipecolinate | ![]() | This 2,3-disubstituted piperidine offers a different vector for the carboxylate group compared to the 4,4-disubstituted parent compound. |
| Methyl 5-methylpipecolinate | ![]() | The 2,5-disubstitution pattern provides another distinct spatial arrangement of substituents. |
Experimental Insight:
The synthesis of libraries of regio- and diastereoisomers of methyl-substituted pipecolinates has demonstrated the feasibility of accessing a diverse range of 3D fragment building blocks.[11] These isomers can be used in parallel synthesis campaigns to rapidly explore the chemical space around a lead compound.[2][12]
Experimental Protocols
To facilitate the practical application of these alternative reagents, we provide representative, step-by-step synthetic protocols for key transformations.
Protocol 1: Amide Coupling with N-Boc-4-methylpiperidine-4-carboxylic acid
This protocol describes a standard procedure for the formation of an amide bond, a cornerstone reaction in medicinal chemistry.
Caption: Workflow for amide coupling.
Procedure:
-
To a solution of N-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture for 15 minutes, then add the desired amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired amide.
Protocol 2: Reductive Amination using Ethyl 4-oxopiperidine-1-carboxylate
This protocol outlines a one-pot procedure for the synthesis of N-substituted piperidines, a common transformation in drug discovery.[13][14]
Caption: Workflow for reductive amination.
Procedure:
-
To a stirred solution of Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 4-12 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Physicochemical Property Comparison
The following table provides a comparison of key physicochemical properties for Ethyl 4-Methylpiperidine-4-carboxylate and its selected alternatives. These values are calculated predictions and should be used as a guide for reagent selection.
| Compound | Molecular Weight ( g/mol ) | cLogP | pKa (most basic) |
| Ethyl 4-Methylpiperidine-4-carboxylate | 171.24 | 1.5 | 9.5 |
| Ethyl 4-cyanopiperidine-4-carboxylate | 182.22 | 0.8 | 8.7 |
| Ethyl 4-aminopiperidine-4-carboxylate | 172.22 | 0.6 | 9.2 (amine), 8.9 (piperidine) |
| Ethyl 3-methylazetidine-3-carboxylate | 143.18 | 0.5 | 8.8 |
| Ethyl 4-methylpyrrolidine-4-carboxylate | 157.21 | 1.0 | 9.2 |
Data sourced from publicly available chemical databases and calculated using standard algorithms.[5][15][16][17]
Conclusion
While this compound is a valuable and widely used building block, a wealth of alternative reagents are available to the modern medicinal chemist. By considering analogs with different 4-position substituents, varying ring sizes, and alternative substitution patterns, researchers can significantly expand their synthetic toolkit. The choice of an alternative should be a strategic one, driven by the specific goals of the research program, whether it be to modulate physicochemical properties, explore new chemical space, or overcome synthetic challenges. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the rational selection and implementation of these alternative reagents in drug discovery and development.
References
- 1. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gctlc.org [gctlc.org]
- 14. ias.ac.in [ias.ac.in]
- 15. chembk.com [chembk.com]
- 16. Ethyl piperidine-4-carboxylate (CAS 1126-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protecting Groups in Piperidine Synthesis: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern pharmaceutical design. Its prevalence in a vast array of bioactive molecules necessitates a mastery of its synthetic manipulation. A critical aspect of this is the judicious use of nitrogen protecting groups to ensure chemoselectivity and high yields during multi-step syntheses. This guide provides an in-depth, objective comparison of the most commonly employed protecting groups for the piperidine nitrogen: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc), with additional consideration of the Tosyl (Ts) and Benzyl (Bn) groups. We will delve into the mechanistic underpinnings, comparative efficacy supported by experimental data, and detailed protocols to empower you in making informed strategic decisions for your synthetic campaigns.
The Strategic Imperative of Protecting Groups in Piperidine Synthesis
The secondary amine of the piperidine ring is a nucleophilic and basic center, readily participating in a variety of chemical transformations. While this reactivity is often desired for the introduction of pharmacophoric elements, it can be a significant liability when modifications are intended for other parts of the molecule. Protecting the piperidine nitrogen temporarily masks its reactivity, allowing for selective transformations elsewhere. The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the newly synthesized molecule.[1] The concept of "orthogonality," the ability to deprotect one group in the presence of others, is a key strategic consideration in complex syntheses.[2][3]
A Comparative Analysis of Key Protecting Groups
The choice of a protecting group is intrinsically linked to the overall synthetic strategy. Factors such as the presence of other sensitive functional groups, the planned reaction conditions, and the desired final deprotection step all play a crucial role in this decision.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its facile removal with acid.[]
Mechanism of Protection and Deprotection:
-
Protection: The Boc group is typically introduced by reacting piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The lone pair of the piperidine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate.
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5]
dot
Caption: Boc protection and deprotection workflow for piperidine.
Carboxybenzyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, is a stalwart in peptide synthesis and remains a valuable tool for amine protection.[6] Its key feature is its stability to both acidic and basic conditions, with removal typically achieved through catalytic hydrogenolysis.[7]
Mechanism of Protection and Deprotection:
-
Protection: The Cbz group is introduced by reacting piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions, often following the Schotten-Baumann procedure.[7][8]
-
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas). This process reduces the benzyl group to toluene, and the resulting carbamic acid readily decarboxylates to afford the free amine.[7]
dot
Caption: Cbz protection and deprotection workflow for piperidine.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group that has gained immense popularity, particularly in solid-phase peptide synthesis (SPPS).[9] Its stability to acidic conditions makes it orthogonal to the Boc group, enabling complex synthetic strategies.[10]
Mechanism of Protection and Deprotection:
-
Protection: The Fmoc group is introduced by reacting piperidine with Fmoc-Cl or, more commonly, Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under basic conditions.[9]
-
Deprotection: The Fmoc group is cleaved by treatment with a secondary amine base, most notably piperidine, in a solvent like DMF. The base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination reaction that liberates the free amine and dibenzofulvene.[9][11]
dot
Caption: Fmoc protection and deprotection workflow for piperidine.
Tosyl (Ts) and Benzyl (Bn) Groups
While less common as temporary protecting groups for piperidine in modern drug discovery, the Tosyl and Benzyl groups have specific applications.
-
Tosyl (Ts) Group: This sulfonyl-based protecting group is very stable to a wide range of conditions, including strong acids and oxidants. Its removal, however, often requires harsh conditions such as strong reducing agents (e.g., sodium in liquid ammonia) or concentrated acid, limiting its utility as a temporary protecting group.[12]
-
Benzyl (Bn) Group: The benzyl group is a simple and robust protecting group, typically introduced via alkylation with a benzyl halide.[13] Like the Cbz group, it is removed by catalytic hydrogenolysis. However, its greater stability can sometimes be advantageous. Selective cleavage of an N-Bn group in the presence of an O-Bn group is possible under certain conditions.[13]
Quantitative Comparison of Protecting Group Efficacy
The following table summarizes typical reaction conditions and reported yields for the protection and deprotection of piperidine derivatives with Boc, Cbz, and Fmoc groups. It is important to note that yields can be highly substrate-dependent and optimization is often necessary.
| Protecting Group | Protection Reagent | Base | Solvent | Time (h) | Yield (%) | Deprotection Conditions | Time (h) | Yield (%) |
| Boc | (Boc)₂O | Et₃N, DMAP (cat.) | CH₂Cl₂ | 6 | 92[10] | TFA in CH₂Cl₂ | 0.5 - 4 | >95[14] |
| Cbz | Cbz-Cl | Na₂CO₃ (aq) | Dioxane/H₂O | 2-4 | >95[7] | H₂, 10% Pd/C | 4-16 | >95[7] |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | 16 | High | 20% Piperidine in DMF | 0.5 | >95 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of piperidine. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperidine (1.0 equiv) in CH₂Cl₂ at 0 °C, add triethylamine (1.2 equiv).
-
Add di-tert-butyl dicarbonate (1.1 equiv) and a catalytic amount of DMAP.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-piperidine.
Protocol 2: Cbz Protection of Piperidine
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve piperidine (1.0 equiv) in a mixture of dioxane and water.
-
Add sodium carbonate (2.0 equiv) and cool the solution to 0 °C.
-
Add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine.
Protocol 3: Fmoc Protection of Piperidine
Materials:
-
Piperidine
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve piperidine (1.0 equiv) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 equiv).
-
Add Fmoc-Cl (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain N-Fmoc-piperidine.
Causality Behind Experimental Choices: A Strategic Perspective
The selection of a protecting group is a strategic decision that can profoundly impact the efficiency and success of a synthetic route.
-
Choose Boc when:
-
The subsequent reaction steps are sensitive to basic conditions or hydrogenolysis.
-
A final deprotection with strong acid is acceptable and compatible with the overall molecule.
-
Orthogonality to Fmoc and Cbz is desired.
-
-
Choose Cbz when:
-
The molecule is sensitive to both strong acids and bases.
-
The presence of reducible functional groups (e.g., alkenes, alkynes) is not a concern.
-
Orthogonality to Boc and Fmoc is required.
-
-
Choose Fmoc when:
-
The synthesis involves acid-sensitive functionalities.
-
A mild, base-mediated deprotection is preferred.
-
Orthogonality to Boc and Cbz is a key requirement, particularly in solid-phase synthesis.
-
Conclusion
The protection of the piperidine nitrogen is a fundamental operation in the synthesis of a vast number of pharmaceuticals and biologically active compounds. A thorough understanding of the characteristics, mechanisms, and experimental protocols for the most common protecting groups—Boc, Cbz, and Fmoc—is essential for any synthetic chemist in this field. By carefully considering the stability, ease of introduction and removal, and orthogonality of these groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the piperidine scaffold. This guide serves as a foundational resource to aid in these critical decisions, ultimately accelerating the pace of drug discovery and development.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 14. benchchem.com [benchchem.com]
HPLC purity analysis of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride
An In-Depth Comparative Guide to the Purity Analysis of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This compound, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its purity profile can directly influence the quality and impurity spectrum of the final API. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this critical intermediate, grounded in established scientific principles and practical laboratory insights. We will explore the gold-standard High-Performance Liquid Chromatography (HPLC) method in detail and contrast it with viable alternatives, offering supporting data and a clear rationale for method selection.
The Primacy of Purity: Why It Matters
Impurities in pharmaceutical intermediates can originate from starting materials, by-products of side reactions, or degradation.[2] These unwanted components can compromise the stability, safety, and therapeutic effect of the final drug product. Therefore, robust, accurate, and precise analytical methods are not just a quality control requirement but a fundamental aspect of drug development.[3][4] This guide focuses on providing researchers and drug development professionals with the technical understanding to select and implement the most appropriate purity analysis for this compound.
Section 1: The Gold Standard - Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is widely regarded as the benchmark for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[5] For a polar, water-soluble compound like this compound, a reversed-phase method is the most effective approach.
The "Why": Rationale Behind the RP-HPLC Method Design
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.
-
The Column (Stationary Phase): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. Its nonpolar, long-chain alkyl surface provides a hydrophobic environment. Polar analytes, like our target compound, have a lower affinity for this stationary phase and will elute relatively quickly when a polar mobile phase is used. This allows for the effective separation of the main compound from less polar impurities, which will be retained longer.
-
The Mobile Phase: A combination of an aqueous buffer and an organic modifier is essential.
-
Buffer (e.g., Phosphate Buffer, pH 2.5): The piperidine nitrogen in the analyte is basic. At a low pH, this nitrogen will be protonated, ensuring the molecule carries a positive charge and remains in a single ionic state. This prevents peak broadening and tailing that can occur from secondary interactions with the silica backbone of the column and ensures consistent retention times.
-
Organic Modifier (e.g., Acetonitrile): This less polar solvent is the "strong" solvent in the mobile phase. By adjusting its concentration (often through a gradient), we can control the elution of compounds. Increasing the acetonitrile percentage decreases the polarity of the mobile phase, causing even strongly retained (nonpolar) impurities to elute from the column.
-
-
The Detector (UV-Vis): The analyte lacks a significant chromophore, meaning it does not strongly absorb light in the typical UV range (254 nm). However, the ester functional group allows for weak UV absorbance at lower wavelengths, typically around 210 nm. While this reduces sensitivity compared to highly conjugated molecules, it is generally sufficient for purity analysis where the main component is present at a high concentration.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a standard method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Method Parameters:
| Parameter | Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes; hold at 95% B for 5 minutes; return to 5% B over 1 minute; equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 210 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. |
Workflow and Data Interpretation
The experimental workflow follows a logical sequence from sample preparation to data analysis.
References
Characterization of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride derivatives
An In-Depth Comparative Guide to the Characterization of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride Derivatives
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] It is a highly privileged scaffold found in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties.[3][4] The presence of a piperidine motif can enhance a molecule's druggability by improving metabolic stability, modulating lipophilicity and water solubility, and providing a three-dimensional structure that can adapt to the binding pockets of biological targets.[3]
This compound (CAS 225240-71-1) is a key building block within this chemical space.[5][6][7] Its derivatives are actively investigated for a wide range of therapeutic applications, from central nervous system (CNS) disorders to antimicrobial agents.[2][8][9] The strategic placement of a methyl group and an ethyl carboxylate at the C4 position creates a quaternary center, providing a fixed substitution pattern that serves as a reliable anchor for further synthetic modifications, primarily at the nitrogen atom.
This guide, intended for researchers and drug development professionals, provides a comparative analysis of the characterization of this compound and its derivatives. We will explore the critical analytical techniques used to confirm structure, purity, and physicochemical properties, explaining the causality behind experimental choices and providing field-proven insights into data interpretation.
The Parent Compound: Physicochemical and Spectroscopic Profile
Before derivatization, a thorough characterization of the starting material is paramount. This compound is typically a solid, soluble in water and some organic solvents, and should be stored under an inert atmosphere.[5][7]
| Property | Value | Source |
| CAS Number | 225240-71-1 | [5][7] |
| Molecular Formula | C₉H₁₈ClNO₂ | [5][6] |
| Molecular Weight | 207.70 g/mol | [5] |
| Appearance | Solid | [5][6] |
| Storage | 2-8°C under inert gas | [5][7] |
Synthetic Pathways and Derivatization Strategies
The primary point of diversification for this scaffold is the secondary amine within the piperidine ring. Standard synthetic transformations such as reductive amination or N-alkylation are commonly employed to introduce a wide variety of substituents. The general workflow illustrates the central role of the parent compound as a versatile intermediate.
Caption: General synthetic workflow for producing derivatives.
Comparative Characterization of Derivatives
The introduction of substituents at the nitrogen atom significantly alters the physicochemical and spectroscopic properties of the molecule. A multi-technique approach is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these derivatives. The piperidine ring exists in a dynamic chair conformation, and substituent effects can be clearly observed.
Causality of NMR Signal Variation:
-
N-Substitution: Replacing the N-H proton with an alkyl or aryl group dramatically changes the electronic environment. Electron-withdrawing groups (e.g., an N-phenyl ring) will deshield adjacent protons and carbons, shifting their signals downfield.
-
Conformational Effects: Large N-substituents can influence the ring's conformational equilibrium, leading to changes in the chemical shifts and coupling constants of axial versus equatorial protons. In some cases, restricted rotation around amide bonds (if the substituent is an acyl group) or C-N bonds can lead to peak broadening or even the appearance of multiple conformer signals at room temperature.[10][11]
Comparative ¹H NMR Data (Hypothetical)
| Proton Position | Parent HCl Salt (δ, ppm) | N-Benzyl Derivative (δ, ppm) | Rationale for Shift |
| Piperidine H2/H6 (axial) | ~3.4 - 3.6 | ~2.8 - 3.0 | Shielded by benzyl group proximity |
| Piperidine H2/H6 (equatorial) | ~3.0 - 3.2 | ~2.2 - 2.4 | Shielded by benzyl group proximity |
| Piperidine H3/H5 (axial) | ~1.8 - 2.0 | ~1.7 - 1.9 | Minor shift, less affected |
| Piperidine H3/H5 (equatorial) | ~1.6 - 1.8 | ~1.5 - 1.7 | Minor shift, less affected |
| Ester -OCH₂- | ~4.1 | ~4.1 | Unaffected by N-substitution |
| C4-CH₃ | ~1.2 | ~1.1 | Minor shielding effect |
| N-CH₂-Ph | N/A | ~3.5 (singlet) | Characteristic singlet for benzyl methylene |
| Aromatic H | N/A | ~7.2 - 7.4 (multiplet) | Characteristic aromatic signals |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about molecular weight and fragmentation patterns, which act as a fingerprint for the structure. Electron Ionization (ESI) is commonly used.
Typical Fragmentation Patterns: The primary fragmentation pathway for piperidine derivatives involves the alpha-cleavage adjacent to the nitrogen atom. This results in the loss of substituents from the ring and the formation of stable iminium ions. The molecular ion peak (M⁺) is typically observable. For the parent compound, Ethyl 4-piperidinecarboxylate (the free base), the molecular weight is 157.21 g/mol .[12][13]
Comparative MS Fragmentation
| Compound | Molecular Ion (m/z) | Key Fragment (m/z) | Identity of Key Fragment |
| Ethyl 4-piperidinecarboxylate | 157 | 82, 112, 128 | Piperidine ring fragments after loss of ester group |
| Ethyl 4-methylpiperidine-4-carboxylate | 171 | 156, 128, 96 | Loss of -CH₃, -COOEt, and subsequent ring fragments |
| N-Benzyl Derivative | 261 | 91, 170 | Tropylium ion (C₇H₇⁺) from benzyl group; loss of benzyl |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of these derivatives and for reaction monitoring.
Rationale for Method Design:
-
Column: A C18 column is typically used due to the moderate lipophilicity of the compounds.
-
Mobile Phase: A gradient of acetonitrile and water is common.
-
Ion-Pairing Agent: For hydrochloride salts or protonated amines, which may exhibit poor peak shape on standard C18 columns, an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is often added to the mobile phase.[14] This neutralizes the positive charge on the nitrogen, reducing tailing and improving retention.[14]
-
Detector: UV detection is suitable for derivatives containing a chromophore (e.g., an N-aryl group). For compounds lacking a UV chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is a powerful alternative.[14]
Comparative HPLC Retention
| Derivative | Expected Retention Time | Rationale |
| Parent HCl Salt | Shortest | Most polar, least retained on C18 |
| N-Ethyl Derivative | Longer | Increased lipophilicity |
| N-Benzyl Derivative | Longest | Significantly increased lipophilicity due to the phenyl ring |
Standardized Experimental Protocols
The following protocols provide a self-validating framework for the characterization of a novel N-substituted derivative.
Protocol 1: Synthesis of N-Benzyl-Ethyl 4-Methylpiperidine-4-carboxylate
-
Dissolution: To a round-bottom flask, add this compound (1.0 eq). Dissolve in a suitable solvent like Dichloromethane (DCM).
-
Basification: Add a base such as triethylamine (2.5 eq) to neutralize the hydrochloride salt and free the secondary amine. Stir for 10 minutes at room temperature.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS.
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure N-benzyl derivative.
Protocol 2: Characterization Workflow
This workflow ensures comprehensive analysis of the newly synthesized derivative.
Caption: A standard analytical workflow for derivative characterization.
Protocol 3: RP-HPLC Method for Purity Analysis
-
System: Agilent 1260/1290 Infinity II or equivalent.[15]
-
Column: Gemini C18 (5 µm, 250 x 4.6 mm) or equivalent.[15]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 4 minutes.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 40°C.[14]
-
Detection: UV-VIS at 254 nm (for aryl derivatives) or CAD.
-
Sample Preparation: Prepare a 1 mg/mL solution of the derivative in a 50:50 mixture of Mobile Phase A and B.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate the peak area to determine purity (Area %). The method should be validated for linearity, precision, and accuracy.[14]
Conclusion
The systematic characterization of this compound derivatives is a critical task in drug discovery and development. A logical, multi-faceted analytical approach combining NMR, MS, and HPLC is non-negotiable for unambiguous structure confirmation and purity assessment. By understanding the underlying principles of how N-substitution impacts the spectroscopic and chromatographic behavior of the piperidine scaffold, researchers can confidently interpret their data, accelerate their synthetic efforts, and build robust structure-activity relationships. The protocols and comparative data presented in this guide serve as a foundational framework for the rigorous scientific validation required in modern pharmaceutical research.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. biosynce.com [biosynce.com]
- 6. This compound [cymitquimica.com]
- 7. This compound | 225240-71-1 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 13. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Piperidine N-Alkylation: A Comparative Analysis of Catalytic Methodologies
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the N-Alkyl Piperidine Motif
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides an ideal scaffold for presenting substituents in a defined three-dimensional orientation, which is critical for molecular recognition at biological targets. The N-alkylation of the piperidine nitrogen is a fundamental and powerful transformation, enabling the modulation of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. These modifications are paramount in the drug discovery process for optimizing potency, selectivity, and pharmacokinetic profiles.
This guide provides a comparative analysis of the primary catalytic strategies for piperidine N-alkylation. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical advantages and limitations, and performance metrics of each approach. Our goal is to equip the modern researcher with the knowledge to make informed, rational decisions when selecting a catalytic system for their specific synthetic challenge, from traditional, robust methods to cutting-edge, sustainable technologies.
I. The Landscape of Catalytic N-Alkylation: A Comparative Overview
The synthesis of N-alkyl piperidines can be broadly categorized into several key strategies, each with its own distinct advantages and disadvantages. This section provides a high-level comparison of these methodologies, with detailed performance data and protocols provided in subsequent sections.
| Catalytic Strategy | Typical Catalysts/Reagents | Alkylating Agent | Key Advantages | Key Disadvantages |
| Direct Alkylation | Basic salts (K₂CO₃, NaH, DIPEA) | Alkyl Halides (R-X) | Simple, widely applicable, readily available reagents. | Risk of over-alkylation to quaternary salts, use of toxic alkylating agents, generation of stoichiometric salt waste.[2] |
| Reductive Amination | Hydride reagents (NaBH(OAc)₃, NaBH₃CN) | Aldehydes/Ketones | High selectivity for mono-alkylation, mild conditions, avoids genotoxic alkyl halides.[3][4] | Requires stoichiometric amounts of hydride reagents, multi-step in nature (imine formation then reduction). |
| Transition Metal Catalysis (Borrowing Hydrogen) | Complexes of Ru, Ir, Pd, Ni, Mn | Alcohols (R-CH₂OH) | High atom economy (water is the only byproduct), uses benign alcohols, high catalytic efficiency (TON/TOF).[5][6] | Often requires elevated temperatures, catalyst cost and sensitivity (especially for noble metals), potential for metal contamination. |
| Organocatalysis | Chiral amines (e.g., Proline) | Aldehydes/Ketones (via enamine/iminium) | Metal-free, environmentally benign, potential for asymmetric synthesis.[7][8] | Can require higher catalyst loadings, substrate scope may be limited compared to metal catalysts. |
| Biocatalysis | Enzymes (e.g., Reductive Aminases) | Aldehydes/Ketones, Alcohols, Carboxylic Acids | Unparalleled selectivity (chemo-, regio-, stereo-), extremely mild aqueous conditions, sustainable.[9] | Substrate specificity can be narrow, requires specialized biological expertise and equipment. |
II. Deep Dive into Catalytic Systems: Mechanisms and Performance
A. Traditional Methods: The Workhorses of N-Alkylation
For decades, direct alkylation with alkyl halides and reductive amination have been the go-to methods for synthesizing N-alkyl piperidines. Their reliability and the vast body of literature supporting them ensure their continued use.
1. Direct N-Alkylation with Alkyl Halides
This method relies on the nucleophilic attack of the piperidine nitrogen on an electrophilic alkyl halide. A base is required to neutralize the hydrohalic acid formed, driving the reaction to completion.[2]
-
Causality in Experimental Choices: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or hindered amines like N,N-diisopropylethylamine (DIPEA) are often used to deprotonate the piperidine or scavenge the acid byproduct without competing in the alkylation.[2] The choice of solvent (e.g., DMF, ACN) is dictated by the need to dissolve the reactants and facilitate the SN2 reaction. To mitigate the primary drawback of this method—over-alkylation to the quaternary ammonium salt—the alkyl halide is often added slowly to maintain a relative excess of the secondary amine.[2]
2. Reductive Amination
A milder and more selective approach, reductive amination involves the initial condensation of piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine.[3][4]
-
Self-Validating System: The success of this protocol hinges on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is a mild hydride donor that selectively reduces the iminium ion in the presence of the unreacted aldehyde or ketone, thus preventing the reduction of the starting carbonyl compound.[3] The reaction is often catalyzed by a weak acid (e.g., acetic acid) to facilitate the dehydration step leading to the iminium ion.
B. Transition Metal Catalysis: The "Borrowing Hydrogen" Revolution
A paradigm shift in N-alkylation has been the development of transition metal-catalyzed "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" reactions.[5] This elegant and atom-economical strategy utilizes alcohols as benign alkylating agents, with water as the sole byproduct.[6] Catalysts based on ruthenium, iridium, and palladium are particularly prominent.[5][6]
-
Mechanistic Expertise: The catalytic cycle, illustrated below, is a testament to the versatility of transition metals.
-
Dehydrogenation: The metal catalyst first dehydrogenates the alcohol to generate an in situ aldehyde and a metal-hydride species.
-
Condensation: The aldehyde then condenses with piperidine to form an iminium ion and water.
-
Hydrogenation: The metal-hydride species, which has been "borrowing" the hydrogen, then reduces the iminium ion to the final N-alkylated piperidine, regenerating the active catalyst.
-
This process avoids the use of pre-oxidized carbonyls and stoichiometric reducing agents, representing a significant advance in green chemistry.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride
A Researcher's Guide to Safely Handling Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
As a novel compound in discovery and development pipelines, this compound demands a rigorous and informed approach to laboratory safety. This guide provides drug development professionals with the essential safety protocols and logistical plans necessary for handling this substance. Moving beyond a simple checklist, we will explore the rationale behind each safety measure, ensuring a deep, actionable understanding of the risks and their mitigation.
Immediate Safety Profile & Hazard Analysis
This compound is a solid substance whose primary hazards are associated with direct contact and inhalation.[1] Authoritative safety data indicates the following critical hazards:
-
Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact can lead to more severe effects.[1]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1] Direct contact with the solid powder or solutions can cause severe irritation or burns.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]
-
Harmful if Swallowed: The compound is classified as harmful if ingested.[1]
Understanding these hazards is the foundation of our safety protocol. The primary routes of exposure are through skin and eye contact, inhalation of airborne powder, and accidental ingestion. Therefore, our protective measures must create a comprehensive barrier against these pathways.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific laboratory task. The following table outlines the minimum required PPE for handling this compound, with recommendations scaled to the associated risk of exposure.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses with Side Shields | Nitrile Gloves | Standard Lab Coat | Not generally required |
| Weighing & Aliquoting Powder | Chemical Goggles | Nitrile Gloves (Double-gloving recommended) | Standard Lab Coat | Required if not in a fume hood or ventilated enclosure |
| Solution Preparation | Chemical Goggles or Safety Glasses with Face Shield | Nitrile or Neoprene Gloves | Standard Lab Coat | Recommended if handling volatile solvents or heating |
| Reaction Workup & Purification | Chemical Goggles and Face Shield | Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Required when working with open systems or volatile substances |
Rationale for PPE Selection:
-
Eye Protection: Due to the risk of serious eye damage, standard safety glasses are insufficient for handling the solid form or concentrated solutions.[1] Chemical goggles provide a seal around the eyes, offering superior protection against airborne dust and splashes.[3] A face shield should be added when there is a significant splash hazard.[5]
-
Hand Protection: Nitrile gloves are a robust first line of defense for incidental contact.[6] For prolonged handling or when working with solutions, consider thicker nitrile or neoprene gloves, as their chemical resistance provides a longer breakthrough time.[7] Always inspect gloves for tears or defects before use and wash hands thoroughly after removal.[4][8]
-
Body Protection: A standard laboratory coat prevents the chemical from contaminating personal clothing.[5] When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron provides an additional layer of safety.[5]
-
Respiratory Protection: The primary respiratory hazard stems from inhaling the fine powder.[1] Therefore, handling the solid material should be performed within a chemical fume hood or a ventilated balance enclosure to minimize aerosolization.[9] If these engineering controls are not available, a NIOSH-approved respirator with a particulate filter is mandatory.
Operational Plans: From Benchtop to Disposal
A proactive safety culture is built on clear, repeatable procedures. The following protocols provide step-by-step guidance for common laboratory tasks involving this compound.
Protocol 1: Weighing and Preparing Stock Solutions
-
Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or ventilated enclosure.[9] Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) before retrieving the chemical container.
-
Donning PPE: Don a lab coat, chemical goggles, and two pairs of nitrile gloves.
-
Handling: Gently open the container, avoiding any puff of powder. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat.
-
Dissolution: Place the weigh boat into the destination flask. Slowly add the solvent, rinsing the weigh boat to ensure a complete quantitative transfer.
-
Cleanup: Immediately clean any minor spills on the balance or work surface with a damp cloth. Dispose of the weigh boat and outer gloves in a designated hazardous waste container.
-
Doffing PPE: Remove the lab coat and goggles. Remove the inner pair of gloves and wash hands thoroughly with soap and water.[2]
Decision Framework for Engineering Controls & PPE
The following diagram illustrates the decision-making process for selecting the appropriate safety controls based on the quantity and form of the chemical being handled.
References
- 1. This compound | 225240-71-1 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. nj.gov [nj.gov]
- 4. fishersci.es [fishersci.es]
- 5. benchchem.com [benchchem.com]
- 6. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




